2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRQJNDILQGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454345 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243145-83-7 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number: 243145-83-7
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated benzyl group attached to a pinacol-protected boronic acid, makes it a versatile reagent for the construction of complex molecular architectures. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to dehydration and other side reactions compared to the free boronic acid.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 243145-83-7 |
| Molecular Formula | C₁₃H₁₈BFO₂ |
| Molecular Weight | 236.09 g/mol |
| Appearance | Colorless liquid |
| Synonyms | 4-Fluorobenzylboronic acid pinacol ester, 2-((4-Fluorophenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Table 2: Spectroscopic Data
| Type | Data |
| ¹H NMR (400MHz, CDCl₃) | δ 7.14-7.10 (m, 2H), 6.95-6.87 (m, 2H), 2.25 (s, 2H), 1.23 (s, 12H)[1] |
| ¹³C NMR (100MHz, CDCl₃) | δ 160.8 (d, J=241.9Hz), 134.1 (d, J=3.1Hz), 130.2 (d, J=7.6Hz), 114.9 (d, J=21.2Hz), 83.5, 24.7[1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below.
Synthesis from 4-Fluorophenylboronic Acid
This method involves the reaction of 4-fluorophenylboronic acid with trimethylsilyldiazomethane followed by the addition of pinacol.[1]
Experimental Protocol:
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add 56 mg (0.4 mmol) of 4-fluorophenylboronic acid.
-
Add 1 mL of 1,4-dioxane and 0.4 mL (0.8 mmol) of a 2M solution of trimethylsilyldiazomethane in hexanes to the vial.
-
Heat the reaction mixture to 50°C and stir for 1 hour.
-
To the mixture, add 94 mg (0.8 mmol) of pinacol, 0.4 mL of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran, and 200 µL of water.
-
Continue to heat and stir the reaction mixture at 50°C for an additional hour.
-
After the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Purify the crude product by column chromatography to yield this compound as a colorless liquid (Yield: 77%).[1]
Caption: Synthesis of this compound from 4-Fluorophenylboronic Acid.
Iron-Catalyzed Boronic Esterification
This alternative method utilizes an iron catalyst to promote the reaction between p-fluorobenzyl chloride and pinacol borane in the presence of magnesium.[1]
Experimental Protocol:
-
Under an argon atmosphere, add the catalyst Fe(acac)₃ (3.5 mg, 0.010 mmol, 2 mol%), pinacol borane (127.0 mg, 0.5 mmol), magnesium turnings (16.8 mg, 0.7 mmol), and 1 mL of tetrahydrofuran to a reaction vessel at 0°C.
-
Add p-fluorobenzyl chloride (162 µL, 1.35 mmol) to the reaction mixture.
-
Allow the reaction to proceed for 3 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
The yield is determined by gas chromatography to be 93%.[1]
Caption: Iron-Catalyzed Synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the 4-fluorobenzyl moiety and various aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and related structures.
General Experimental Protocol (Representative):
While a specific protocol using this compound was not found in the literature search, a general and robust procedure is provided below. This can be adapted for specific substrates.
-
In a reaction tube, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Seal the reaction tube and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110°C for 3 to 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired cross-coupled product.
References
Technical Guide: Physical Properties of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visualization of a key reaction pathway where this compound is utilized.
Core Physical Properties
This compound, a member of the pinacol boronate ester family, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its physical characteristics are crucial for its handling, storage, and application in synthetic protocols.
Data Presentation
The available quantitative physical and chemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 243145-83-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈BFO₂ | [1][3] |
| Molecular Weight | 236.09 g/mol | [3] |
| Physical State | Liquid (at room temperature) | [1] |
| Boiling Point | 275 °C | [4] |
| Flash Point | 120 °C | [4] |
| Purity | Typically ≥95% | [1][3] |
Experimental Protocols
Detailed experimental methodologies for determining the key physical properties of liquid organic compounds like this compound are provided below. These represent standard laboratory procedures.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles will emerge from a capillary tube immersed in the liquid.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.[1][5]
-
A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[1][5]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum heating block.[5]
-
The apparatus is heated slowly and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly escape.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[5]
Determination of Density (Pycnometer or Graduated Cylinder Method)
This protocol outlines the determination of the density of a liquid sample.
Principle: Density is defined as the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry pycnometer or a 10 mL graduated cylinder is accurately measured using an analytical balance.[6][7]
-
A known volume of the liquid sample is added to the pycnometer or graduated cylinder. The volume is recorded precisely.[6][7]
-
The mass of the pycnometer or graduated cylinder containing the liquid is measured.[6][7]
-
The temperature of the liquid is recorded.[6]
-
The density is calculated using the formula: Density = Mass / Volume.[8]
Determination of Solubility
This procedure is used to qualitatively assess the solubility of an organic compound in various solvents.
Principle: The "like dissolves like" principle generally applies, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
-
Sample of this compound
Procedure:
-
Approximately 0.1 mL of the liquid sample is placed in a small test tube.
-
About 2 mL of a chosen solvent is added to the test tube.[9]
-
The mixture is shaken vigorously for 10-20 seconds.[10]
-
The mixture is observed to determine if the sample has dissolved completely (miscible), is partially soluble, or is insoluble (immiscible, forming two layers).[10]
-
This process is repeated with a range of solvents of varying polarities to establish a solubility profile.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. byjus.com [byjus.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homesciencetools.com [homesciencetools.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] This document details established synthetic protocols, presents quantitative data in a structured format, and offers insights into the practical aspects of the synthesis and purification of this versatile reagent.
Introduction
This compound, also known as 4-fluorobenzylboronic acid pinacol ester, is a valuable synthetic intermediate. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1] The presence of the fluorobenzyl group makes it a desirable precursor for the synthesis of a wide range of biologically active compounds and functional materials.
Synthetic Methodologies
Two primary methods for the synthesis of this compound are detailed below. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.
This method involves the homologation of 4-fluorophenylboronic acid using trimethylsilyldiazomethane, followed by esterification with pinacol.
Experimental Protocol:
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (56 mg, 0.4 mmol).[1]
-
Add 1,4-dioxane (1 mL) and a 2M solution of trimethylsilyldiazomethane in hexane (0.4 mL, 0.8 mmol).[1]
-
Heat the reaction mixture to 50°C and stir for 1 hour.[1]
-
To the reaction mixture, add pinacol (94 mg, 0.8 mmol), a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran (0.4 mL), and water (200 μL).[1]
-
Continue to heat and stir the mixture at 50°C for an additional hour.[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the organic solvents using a rotary evaporator.[1]
-
The crude product is then purified by column chromatography to yield the final product as a colorless liquid.[1]
Logical Relationship for Method 1
References
An In-Depth Technical Guide to the NMR Data Interpretation of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and mechanistic studies. This document presents a detailed interpretation of its ¹H and ¹³C NMR spectra, along with a discussion of the expected characteristics of its ¹¹B and ¹⁹F NMR spectra. Detailed experimental protocols for its synthesis and general NMR analysis are also provided.
Chemical Structure and NMR Assignment
The structure of this compound, a pinacol boronate ester, is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR data interpretation.
In-Depth Technical Guide: Stability and Storage of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this boronic acid pinacol ester is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.
Core Concepts: Inherent Instability of Boronic Acid Pinacol Esters
This compound, like other boronic acid pinacol esters, is susceptible to degradation, primarily through hydrolysis. This process involves the cleavage of the boronic ester bond by water to yield the corresponding 4-fluorobenzylboronic acid and pinacol. This degradation can be influenced by several factors, including the presence of moisture, temperature, and pH.
The stability of boronic esters is a crucial consideration, as the presence of the corresponding boronic acid can impact reaction stoichiometry and potentially lead to the formation of impurities. The pinacol protecting group generally confers greater stability compared to the free boronic acid, making these esters easier to handle and store. However, they are not completely inert and require appropriate storage and handling to maintain their integrity.
Primary Degradation Pathway
The principal degradation route for this compound is hydrolysis. This reaction is often catalyzed by acidic or basic conditions.
Caption: Primary hydrolytic degradation pathway.
Factors Influencing Stability
Several environmental factors can accelerate the degradation of this compound. A summary of these factors and their impact is provided in the table below.
| Factor | Impact on Stability | Recommended Mitigation |
| Moisture/Humidity | High humidity accelerates hydrolysis. | Store in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature | Elevated temperatures can increase the rate of degradation. | Store at recommended low temperatures. Avoid repeated freeze-thaw cycles if stored frozen. |
| pH | Both acidic and basic conditions can catalyze hydrolysis. | Avoid exposure to acidic or basic solutions during storage and handling, unless required for a specific reaction. |
| Light | While not the primary degradation pathway, prolonged exposure to UV light can potentially lead to other forms of degradation. | Store in an opaque or amber container to protect from light. |
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended based on information from various chemical suppliers and general knowledge of boronic acid pinacol esters.
| Parameter | Recommended Condition |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). |
| Container | Tightly sealed, opaque or amber glass vial. |
| Environment | Dry, well-ventilated area. |
Experimental Protocols for Stability Assessment
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the hydrolysis product, 4-fluorobenzylboronic acid, and pinacol over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration.
-
Initiation of Hydrolysis: Add a controlled amount of D₂O to the NMR tube to initiate hydrolysis. The amount of D₂O can be varied to study the effect of water concentration.
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
Data Analysis: Integrate the characteristic signals of the starting material and the hydrolysis products. The percentage of hydrolysis can be calculated by comparing the integration of the product signals to the initial integration of the starting material.
Caption: Workflow for NMR-based hydrolytic stability monitoring.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact boronic ester from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be carefully controlled to minimize on-column hydrolysis.
-
Sample Preparation: Dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile) to minimize hydrolysis prior to injection.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Summary of Expected Stability Profile
Although specific quantitative data is not available, a qualitative summary of the expected stability of this compound under different conditions is presented below.
| Condition | Expected Stability | Primary Degradant |
| Long-term storage (-20°C, dry, inert atm.) | High | Minimal to no degradation |
| Short-term storage (2-8°C, dry, inert atm.) | Good | Minimal hydrolysis |
| Ambient temperature (20-25°C, exposure to air) | Moderate to Low | Hydrolysis to 4-fluorobenzylboronic acid |
| Aqueous solution (neutral pH) | Low | Rapid hydrolysis |
| Acidic solution (e.g., pH 2) | Very Low | Accelerated hydrolysis |
| Basic solution (e.g., pH 10) | Very Low | Accelerated hydrolysis |
Conclusion
The stability of this compound is a critical parameter that requires careful management. The primary mode of degradation is hydrolysis, which is significantly influenced by moisture, temperature, and pH. By adhering to the recommended storage and handling conditions outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reactivity of this important synthetic building block, leading to more reliable and reproducible outcomes in their work. For critical applications, it is highly recommended to perform in-house stability assessments using the methodologies described herein.
Commercial Availability and Technical Guide for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. As a stable, solid pinacol ester of 4-fluorobenzylboronic acid, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The presence of the fluorine atom on the benzyl group can impart unique electronic properties to the target molecules, making this reagent particularly valuable in the development of novel pharmaceuticals and functional materials. While direct commercial listings for the 4-fluoro isomer can be limited, its synthesis is readily achievable from commercially available starting materials. This guide provides a comprehensive overview of its technical data, a detailed synthesis protocol, and its application in Suzuki-Miyaura cross-coupling.
Commercial Availability
Direct, large-scale commercial availability of this compound can be limited to specialized chemical suppliers. Researchers are advised to inquire with custom synthesis providers. However, the parent compound, 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is widely available from major chemical suppliers, and its synthesis is well-established, providing a reliable route to the desired 4-fluoro analog.
Technical Data
Specific experimental data for this compound is not widely published. The following table provides data for the parent compound, 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 87100-28-5), which serves as a reasonable approximation for the physical properties of the 4-fluoro analog.[2][3][4][5]
| Property | Value |
| CAS Number | 87100-28-5 (for parent compound) |
| Molecular Formula | C₁₃H₁₈BFO₂ |
| Molecular Weight | 236.09 g/mol |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |
| Boiling Point | ~65 °C @ 0.15 mmHg (for parent compound)[5] |
| Density | ~0.980 g/mL at 25 °C (for parent compound)[4] |
| Refractive Index | n20/D ~1.490 (for parent compound)[4] |
| Solubility | Insoluble in water[4]; Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) |
| Storage | Store in a cool, dry place under an inert atmosphere. Freezer storage (-20°C) is recommended.[5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of benzylboronic acid pinacol esters from the corresponding benzyl halide.
Reaction Scheme:
Materials:
-
4-Fluorobenzyl bromide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 4-fluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe to dissolve the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Synthesis Workflow:
Caption: Synthesis of the target compound.
Suzuki-Miyaura Cross-Coupling with Aryl Halides
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[1]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, THF)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent and degassed water (if required by the specific conditions) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired diarylmethane product.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the reaction.
Conclusion
This compound is a valuable synthetic intermediate for the construction of fluorinated diarylmethane structures, which are of high interest in pharmaceutical and materials science research. While its direct commercial availability may require sourcing from specialized suppliers, its synthesis is straightforward. The provided protocols for its preparation and subsequent use in Suzuki-Miyaura cross-coupling reactions offer a reliable foundation for its application in the laboratory. The stability and reactivity of this pinacol boronate ester make it a practical and efficient reagent for the introduction of the 4-fluorobenzyl moiety.
References
Solubility of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
Pinacol boronate esters, such as the title compound, generally exhibit improved solubility in organic solvents compared to their corresponding boronic acids.[1][2] This enhanced solubility is attributed to the presence of the bulky, lipophilic pinacol group, which reduces the polarity and crystalline lattice energy of the molecule. Based on the general solubility trends of similar arylboronic acid pinacol esters, a qualitative solubility profile for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | Nonpolar to moderately polar solvents capable of dissolving a wide range of organic compounds. Aryl pinacol boronic esters often show very good solubility in chloroform.[1][2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High to Moderate | Ethers are effective solvents for many organic compounds due to their ability to solvate both nonpolar and moderately polar solutes. Phenylboronic acid pinacol ester has demonstrated good solubility in dipropyl ether.[2] |
| Ketones | Acetone, 3-Pentanone | High to Moderate | Ketones are polar aprotic solvents that can effectively dissolve a variety of organic molecules. Phenylboronic acid pinacol ester is soluble in acetone and 3-pentanone.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the aromatic ring of the solute, promoting dissolution. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low | These nonpolar solvents are generally poor at dissolving more functionalized organic molecules. Pinacol esters of phenylboronic acid exhibit low solubility in hydrocarbons.[1][2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are capable of dissolving a broad spectrum of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity of alcohols allows for the dissolution of many organic compounds, although the potential for transesterification or hydrolysis should be considered under certain conditions. |
Experimental Protocol for Solubility Determination: The Dynamic Method
For precise and quantitative solubility data, the dynamic method is a widely employed and reliable technique.[1][2][3] This method involves monitoring the temperature at which a solid solute dissolves in a solvent at a known concentration.
Objective
To determine the solubility of this compound in a selected organic solvent as a function of temperature.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (high purity, anhydrous)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated digital thermometer or temperature probe
-
Heating/cooling circulator with precise temperature control
-
Light source (e.g., laser diode)
-
Luminance probe or photodetector
-
Analytical balance
Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. This creates a mixture with a precisely known mole fraction.
-
-
Equilibration and Heating:
-
Place the vessel in the heating/cooling circulator and begin vigorous stirring with the magnetic stir bar to ensure a uniform suspension.
-
Start heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to approximate thermal equilibrium.
-
-
Turbidity Measurement:
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.
-
-
Data Collection and Analysis:
-
Repeat the procedure for several different compositions (mole fractions) of the solute and solvent.
-
Plot the dissolution temperatures against the corresponding mole fractions to construct a solubility curve. This curve represents the quantitative solubility of the compound in the chosen solvent over a range of temperatures.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. This protocol is designed to be a robust starting point for the synthesis of 4-fluorobenzyl-substituted biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the favorable properties conferred by the fluorine atom.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The use of boronic acid pinacol esters, such as this compound, offers advantages in terms of stability, ease of handling, and purification compared to free boronic acids.[3] This protocol outlines the key parameters, reagents, and steps for the successful coupling of this specific benzylboronic ester with a range of aryl halides to generate substituted diarylmethane derivatives.
Data Presentation: Reaction Parameter Optimization
The successful execution of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various aryl halides. These conditions can serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-18 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 18-24 | 70-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 12 | 80-90 |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 75-90 |
| 1-Iodonaphthalene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | THF/H₂O (10:1) | 65 | 24 | 88-97 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio, ensuring the total solvent volume provides a substrate concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylmethane product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility lies in the ability to introduce the 4-fluorobenzyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atom on pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.
Core Applications
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp³) bond, linking the 4-fluorobenzyl group to various aromatic and heteroaromatic systems. The resulting diarylmethane structures are prevalent in a variety of biologically active compounds and functional materials.
Key advantages of using the pinacol ester form include:
-
Enhanced Stability: Compared to the corresponding boronic acid, the pinacol ester is more stable to air and moisture, facilitating easier handling, purification, and storage.
-
Controlled Reactivity: The pinacol ester often provides more controlled and reproducible results in cross-coupling reactions.
-
High Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura reaction allow for the coupling of substrates with a wide variety of functional groups.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol outlines a general method for the coupling of this compound with various aryl bromides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling with Heteroaryl Chlorides
This protocol is adapted for the coupling with often less reactive heteroaryl chlorides, which may require a more active catalyst system.
Materials:
-
Same as Protocol 1, with a heteroaryl chloride as the electrophile.
-
A more active palladium pre-catalyst system is recommended (e.g., a Buchwald pre-catalyst with a biarylphosphine ligand like SPhos or XPhos).
Procedure:
-
Follow steps 1-4 of Protocol 1, using the heteroaryl chloride as the substrate and a highly active palladium catalyst system.
-
The reaction temperature and time may need to be adjusted. Higher temperatures and longer reaction times are sometimes necessary for less reactive chlorides.
-
Follow the workup and purification steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Please note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
| Coupling Partner (Electrophile) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 8 | 80-90 |
| 2-Chloropyridine | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 18 | 70-85 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 90-98 |
| 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 24 | 75-88 |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of molecules containing the 4-fluorobenzyl moiety through Suzuki-Miyaura cross-coupling reactions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The robustness and functional group tolerance of this methodology make it a powerful tool for the construction of complex molecular architectures.
References
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Building Block for the Synthesis of Fluorinated Biarylmethanes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron intermediate widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct fluorinated biarylmethane scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to the favorable physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This document provides detailed application notes, experimental protocols, and relevant data for the use of this versatile building block.
Key Applications
The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the benzylic carbon of the boronic ester and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate. The resulting diarylmethane products are precursors to a wide range of biologically active molecules and functional materials.
A notable application is in the synthesis of fluorinated analogues of known drugs or lead compounds in drug discovery programs. The introduction of a 4-fluorobenzyl moiety can significantly impact the pharmacological profile of a molecule.
Synthesis of this compound
There are several established methods for the synthesis of the title compound. Two common protocols are detailed below.
Protocol 1: From 4-Fluorobenzyl Halide
This method involves the reaction of a 4-fluorobenzyl halide (e.g., bromide or chloride) with a diboron reagent in the presence of a catalyst.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This methodology is particularly significant in pharmaceutical and materials science for the synthesis of biaryls and related structures. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. The use of the pinacol ester of 4-fluorobenzylboronic acid offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.
The reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to facilitate the cross-coupling of the benzylboronic acid pinacol ester with an aryl halide. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Substrate Scope
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a benzylboronic acid pinacol ester with a variety of aryl halides, demonstrating the versatility of the palladium-catalyzed system. The data is based on typical results for this type of transformation and serves as a guide for reaction planning.[1]
Table 1: Suzuki-Miyaura Coupling of Benzylboronic Acid Pinacol Ester with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Benzyl-1-methylbenzene | 95 |
| 2 | 4-Bromoanisole | 1-Benzyl-4-methoxybenzene | 92 |
| 3 | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Benzyl-4-(trifluoromethyl)benzene | 85 |
| 5 | 1-Bromo-2-methylbenzene | 1-Benzyl-2-methylbenzene | 90 |
| 6 | 2-Bromopyridine | 2-Benzylpyridine | 78 |
| 7 | 3-Bromopyridine | 3-Benzylpyridine | 81 |
| 8 | 4-Chlorotoluene | 4-Benzyl-1-methylbenzene | 75 |
Reaction Conditions: Benzylboronic acid pinacol ester (1.0 equiv), Aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Toluene/H₂O (5:1), 80 °C, 18 h.[1]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (Aryl bromide or chloride, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of diarylmethanes via the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for C-C Bond Formation using 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable for the construction of C(sp²)–C(sp³) linkages, which are integral to the synthesis of diarylmethanes. Diaryl- and heteroarylmethane motifs are prevalent structural features in a wide array of pharmaceuticals and natural products. 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for introducing a fluorobenzyl group, a common substituent in medicinal chemistry that can enhance metabolic stability and binding affinity. These application notes provide an overview of the reaction conditions and a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
The general transformation involves the reaction of the benzylboronic acid pinacol (Bpin) ester with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and minimizing side reactions such as homocoupling and protodeboronation.
Reaction Conditions and Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize various reaction conditions for the coupling of benzylboronic esters with aryl halides, providing a comparative overview.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 18 | ~95% |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | n-Butanol | 100 | 24 | ~90% |
| 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | High |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF | 140 | 0.33 | High |
| 3-Bromoanisole | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | DMF | 110 | 12 | ~60-70% |
Note: Yields are approximate and can vary based on specific substrate and reaction scale. The data is compiled from general protocols for benzylboronic esters and may serve as a starting point for optimization with this compound.
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a representative example for the cross-coupling reaction. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.2 equiv), this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., SPhos, 2-4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., toluene) and degassed water (3.0 equiv) via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a benzylboronic acid pinacol ester, is a versatile and valuable reagent in modern medicinal chemistry. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it a crucial building block for the synthesis of complex bioactive molecules. The diaryl- and heteroarylmethane moieties, readily accessible through reactions involving this reagent, are prevalent structural motifs in a wide array of pharmaceuticals, including enzyme inhibitors and other therapeutic agents.[1]
The 4-fluoro substitution on the benzyl ring is of particular interest in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of bioactive molecules, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C(sp³)–C(sp²) bonds. This reaction is instrumental in constructing the core scaffolds of numerous drug candidates.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2][3][4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs that cannot be effectively repaired. This accumulation of DNA damage triggers cell death through a concept known as synthetic lethality.[5] PARP inhibitors have thus emerged as a targeted therapy for cancers with BRCA mutations. The 4-fluorobenzyl moiety has been identified as an optimal group for potent inhibition of both PARP-1 and PARP-2.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including those involved in cell growth, proliferation, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][8] Kinase inhibitors often feature heterocyclic scaffolds that mimic the ATP binding site. The 4-fluorobenzyl group can be incorporated into these scaffolds to enhance binding affinity and improve pharmacokinetic properties.
Signaling Pathway Diagrams
To visualize the biological context of the synthesized bioactive molecules, the following diagrams illustrate the PARP-mediated DNA repair pathway and a representative kinase signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzylboronic Esters via Miyaura Borylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for the synthesis of boronic esters. This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. Benzylboronic esters, the products of Miyaura borylation of benzylic halides, are versatile intermediates in organic chemistry. They are particularly valuable in drug discovery and development as they serve as key building blocks for the synthesis of complex molecules, including diarylmethanes and other structures of pharmaceutical interest through subsequent cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This document provides a detailed experimental procedure for the synthesis of benzylboronic esters using the Miyaura borylation reaction, a summary of representative results, and a visual workflow of the experimental process.
Reaction Principle
The Miyaura borylation of benzyl halides involves the reaction of a benzyl halide (chloride or bromide) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve the oxidative addition of the benzyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the benzylboronic ester and regenerate the active Pd(0) catalyst.
Experimental Protocol
This protocol is adapted from the work of Ishiyama, Oohashi, Ahiko, and Miyaura (2002).[2]
Materials:
-
Benzyl halide (e.g., benzyl chloride or benzyl bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-catalyst that generates Pd(0) in situ.
-
Phosphine ligand: Tri(p-methoxyphenyl)phosphine (P(p-MeOC₆H₄)₃)
-
Base: Potassium acetate (KOAc)
-
Solvent: Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (6 mol%), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene as the solvent, followed by the benzyl halide (1.0 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 50-80 °C) for the required time (usually 16-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure benzylboronic ester.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[3]
-
Bis(pinacolato)diboron is a combustible solid and should be stored away from heat and open flames.[3][4][5][6][7]
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary
The following table summarizes the results for the Miyaura borylation of various substituted benzyl halides, demonstrating the scope and efficiency of this method. The data is based on the findings of Ishiyama et al. (2002).[2]
| Entry | Benzyl Halide | Product | Yield (%) |
| 1 | Benzyl chloride | Benzylboronic acid pinacol ester | 85 |
| 2 | 4-Methoxybenzyl chloride | 4-Methoxybenzylboronic acid pinacol ester | 88 |
| 3 | 4-Chlorobenzyl chloride | 4-Chlorobenzylboronic acid pinacol ester | 91 |
| 4 | 4-Trifluoromethylbenzyl chloride | 4-Trifluoromethylbenzylboronic acid pinacol ester | 89 |
| 5 | 4-Nitrobenzyl chloride | 4-Nitrobenzylboronic acid pinacol ester | 95 |
| 6 | 4-Methylbenzyl chloride | 4-Methylbenzylboronic acid pinacol ester | 82 |
| 7 | 2-Chlorobenzyl chloride | 2-Chlorobenzylboronic acid pinacol ester | 87 |
| 8 | Benzyl bromide | Benzylboronic acid pinacol ester | 89 |
| 9 | 4-Methoxybenzyl bromide | 4-Methoxybenzylboronic acid pinacol ester | 92 |
| 10 | 4-Bromobenzyl bromide | 4-Bromobenzylboronic acid pinacol ester | 90 |
Experimental Workflow
The following diagram illustrates the general workflow for the Miyaura borylation of benzyl halides.
Caption: Experimental workflow for Miyaura borylation.
Catalytic Cycle
The catalytic cycle for the Miyaura borylation of benzyl halides is depicted below.
Caption: Catalytic cycle of Miyaura borylation.
References
- 1. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron compound utilized as a versatile building block in organic synthesis. Within materials science, its primary application lies in the construction of complex organic molecules and conjugated polymers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the fluorobenzyl group can impart desirable properties to the final materials, such as modified electronic characteristics and enhanced stability, making it a valuable monomer for the synthesis of materials used in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3]
These application notes provide an overview of the use of this compound in the synthesis of advanced materials, along with detailed experimental protocols for its synthesis and subsequent use in polymerization reactions.
Key Applications in Materials Science
The primary role of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This reaction allows for the formation of carbon-carbon bonds between the benzyl moiety of the boronic ester and a suitable dihaloaromatic comonomer. This methodology is instrumental in creating conjugated polymers with tailored properties.
Synthesis of Conjugated Polymers for Organic Electronics:
Data Presentation
As specific quantitative data for materials synthesized directly with this compound is not prevalent in the immediate literature, the following tables provide representative data for the synthesis of the compound itself and a general protocol for Suzuki-Miyaura polymerization, which can be adapted for its use.
Table 1: Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Starting Materials | 4-Fluorophenylboronic acid, Trimethylsilyldiazomethane, Pinacol, Tetrabutylammonium fluoride | p-Fluorobenzyl chloride, Pinacol boronic ester, Magnesium, Fe(acac)₃ |
| Solvent | 1,4-Dioxane, Hexane, Tetrahydrofuran | Tetrahydrofuran |
| Reaction Temperature | 50 °C | 0 °C to room temperature |
| Reaction Time | 2 hours | 3 hours |
| Yield | 77% | Not explicitly stated |
| Purification | Column chromatography | Extraction with ethyl acetate |
| Product Form | Colorless liquid | Not specified |
| Reference | [1] | [1] |
Table 2: General Reaction Conditions for Suzuki-Miyaura Polymerization
| Parameter | Condition |
| Monomers | This compound, Dihaloarene (e.g., 2,7-dibromo-9,9-dioctylfluorene) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) |
| Solvent System | Toluene or other suitable organic solvent and water (biphasic) |
| Phase Transfer Catalyst | Aliquat 336 (optional, can improve reaction rate) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 24-72 hours |
| Purification | Precipitation in methanol, followed by Soxhlet extraction |
| Reference | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Method 1)[1]
Materials:
-
4-Fluorophenylboronic acid
-
Trimethylsilyldiazomethane (2M solution in hexane)
-
1,4-Dioxane
-
Pinacol
-
Tetrabutylammonium fluoride (1M solution in tetrahydrofuran)
-
Water
-
Magnetic stir bar
-
10 mL reaction vial
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Add 56 mg (0.4 mmol) of 4-fluorophenylboronic acid to a 10 mL reaction vial containing a magnetic stir bar.
-
Add 0.4 mL (0.8 mmol) of trimethylsilyldiazomethane (2M solution in hexane) and 1 mL of 1,4-dioxane to the vial.
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
Add 94 mg (0.8 mmol) of pinacol, 0.4 mL of tetrabutylammonium fluoride (1M solution in tetrahydrofuran), and 200 µL of water to the reaction mixture.
-
Continue heating and stirring at 50 °C for an additional hour.
-
After the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless liquid.
Expected Yield: 77%
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization
This protocol is a general guideline for the synthesis of a conjugated copolymer using this compound and a dihaloarene comonomer, such as 2,7-dibromo-9,9-dioctylfluorene. The exact stoichiometry and reaction conditions may need to be optimized for specific target polymers.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene (or other dihaloarene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (optional)
-
Toluene
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Condenser
-
Magnetic stirrer with hotplate
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, combine equimolar amounts of this compound and 2,7-dibromo-9,9-dioctylfluorene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).
-
Add toluene to dissolve the monomers and catalyst.
-
In a separate container, prepare a 2M aqueous solution of K₂CO₃.
-
If using a phase transfer catalyst, add Aliquat 336 to the aqueous base solution.
-
Degas both the monomer/catalyst solution and the aqueous base solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Under an inert atmosphere, add the aqueous base solution to the reaction flask.
-
Heat the biphasic mixture to reflux (around 90-100 °C) with vigorous stirring.
-
Maintain the reaction under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with stirring.
-
Filter the precipitated polymer and wash with methanol.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the boronic ester and its use in Suzuki polymerization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices | Semantic Scholar [semanticscholar.org]
- 5. 20.210.105.67 [20.210.105.67]
Catalytic Applications of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Researchers
Application Notes and Protocols for the Use of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Analogs in Catalytic Cross-Coupling Reactions.
While specific catalytic applications for this compound are not extensively documented in publicly available literature, its structural similarity to other benzylboronic acid pinacol esters allows for the confident extrapolation of its reactivity and utility in a variety of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols based on established procedures for analogous benzylboronic acid pinacol esters, primarily focusing on the Suzuki-Miyaura cross-coupling reaction for the synthesis of diarylmethanes. Diaryl- and heteroarylmethane structural motifs are of significant importance in the development of pharmaceuticals and advanced materials.[1]
Application Notes
This compound is a stable, solid reagent that serves as a precursor to the corresponding benzylboronic acid. The pinacol ester functionality enhances its stability, making it easier to handle and store compared to the free boronic acid.[2] In catalytic reactions, it is a key building block for introducing the 4-fluorobenzyl group onto various aromatic and heteroaromatic scaffolds.
The primary catalytic application of this reagent is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a C(sp²)–C(sp³) bond between an aryl or heteroaryl halide (or triflate) and the benzylic carbon of the boronic ester. The general transformation is depicted below:
Where Ar is an aryl or heteroaryl group, X is a halide (I, Br, Cl) or triflate, (pin) represents the pinacolato group, and Ar' is the 4-fluorophenyl group.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of benzylboronic acid pinacol esters, common catalysts include palladium(II) acetate (Pd(OAc)₂) or palladium complexes with phosphine ligands. The choice of ligand is critical to promote the catalytic cycle and prevent side reactions. Bulky, electron-rich phosphine ligands have been shown to be effective.[3] A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The reaction is typically carried out in a solvent mixture, often containing an organic solvent like toluene or dioxane and an aqueous phase.
Quantitative Data for Analogous Suzuki-Miyaura Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of benzylboronic acid pinacol esters with various aryl halides. This data, derived from reactions with closely related analogs, provides a strong starting point for optimizing reactions with this compound.
| Entry | Benzylboronic Acid Pinacol Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 75 |
| 2 | Benzylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 68 |
| 3 | Benzylboronic acid pinacol ester | 4-Chlorotoluene | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 55 |
| 4 | Benzylboronic acid pinacol ester | 3-Bromopyridine | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 62 |
Data is representative of typical yields for analogous reactions and may vary for this compound.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters.[1][3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (2 mL) to the vessel.
-
Seal the vessel and place it in a preheated oil bath at 140 °C (or in a microwave reactor set to 140 °C).
-
Stir the reaction mixture vigorously for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Topic: Optimizing Suzuki Coupling Yield with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the C(sp³)-C(sp²) Suzuki-Miyaura cross-coupling of this compound with aryl (pseudo)halides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with C(sp³)-hybridized boronic esters, can often be traced back to a few key areas. A systematic check is the best first step:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Benzylboronic esters can be susceptible to hydrolysis (protodeboronation). Use a fresh or recently purified batch if decomposition is suspected.[1]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings with less reactive electrophiles like aryl chlorides often demand more specialized, highly active catalyst systems.[2]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][4] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Base and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure the base is of high quality and has been stored properly to avoid hydration.[1][3]
Q2: I suspect protodeboronation of my benzylboronic ester is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, particularly for boronic acids and esters that are unstable in basic conditions.[1][5]
-
Choice of Base: The base is necessary to activate the boronic ester for transmetalation but can also accelerate its decomposition.[6] Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][7] In some systems, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective for alkylboronic esters.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of boronic ester decomposition.[1] This can be achieved by using a more active catalyst system that allows for faster coupling at milder temperatures.[5]
-
Water Content: While some Suzuki reactions benefit from aqueous co-solvents, excess water can promote hydrolysis. If using anhydrous conditions, ensure all reagents and solvents are scrupulously dried. If using aqueous conditions, carefully titrate the amount of water; often a 10:1 solvent:water ratio is a good starting point.[8][9]
Q3: What are the optimal catalyst and ligand combinations for coupling a benzylboronic ester?
A3: C(sp³)-C(sp²) couplings are more challenging than traditional Suzuki reactions and benefit greatly from bulky, electron-rich phosphine ligands. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for these types of transformations.[9]
-
Other Ligands: Trialkylphosphines like tri-tert-butylphosphine (P(tBu)₃) can also be very effective, particularly for couplings involving aryl chlorides.[2] Bidentate phosphines such as dppf (1,1′-bis(diphenylphosphino)ferrocene) are also commonly used.[9]
-
Pre-catalysts: Using well-defined palladium pre-catalysts that incorporate these ligands (e.g., Buchwald G3 or G4 palladacycles) can lead to more reliable generation of the active Pd(0) species and improved reaction outcomes.[3]
Q4: I am observing significant homocoupling of my aryl halide (Glaser coupling) or boronic ester. What is causing this and how can it be prevented?
A4: Homocoupling is a common side reaction that consumes starting materials and complicates purification.
-
Boronic Ester Homocoupling: This is often caused by the presence of Pd(II) species and oxygen in the reaction mixture. Thoroughly degassing the solvent and maintaining a strict inert atmosphere is the most effective way to minimize this pathway.[10]
-
Aryl Halide Homocoupling: This can also be promoted by oxygen or impure reagents.
-
Solution: Ensure your palladium source is primarily Pd(0) when the reaction starts. If using a Pd(II) salt like Pd(OAc)₂, it must first be reduced in situ, a process which can sometimes favor homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0) can be beneficial.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide (e.g., Ar-Cl). 3. Reaction temperature too low. 4. Incorrect base or solvent. | 1. Use a fresh catalyst/ligand or an air-stable pre-catalyst. Ensure a strict inert atmosphere. 2. Switch to a more active ligand (e.g., a Buchwald-type ligand) and a stronger base (e.g., K₃PO₄).[2] 3. Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent like dioxane or toluene.[4] 4. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄, KF) and solvents (e.g., THF, Dioxane, Toluene, 2-MeTHF).[7] |
| Significant Protodeboronation | 1. Boronic ester is unstable under the reaction conditions. 2. Base is too harsh. 3. Reaction time is too long or temperature is too high. | 1. Use the boronic ester immediately after preparation/purification. 2. Switch to a milder base (e.g., K₃PO₄, KF).[1] 3. Use a more active catalyst to enable lower temperatures and shorter reaction times.[5] |
| Homocoupling Products Observed | 1. Oxygen present in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas.[10] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for clean and rapid generation of the active catalyst.[3] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Poor solubility of the base or other reagents. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. Choose a solvent system where all components are soluble, or one known to work well in heterogeneous conditions. For example, the poor solubility of TMSOK in toluene can be an issue.[3] A co-solvent like water can sometimes help solubilize inorganic bases.[8] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different reaction parameters on Suzuki coupling yields, based on representative data from literature.
Table 1: Effect of Catalyst, Ligand, and Base on Yield (Reaction conditions are generalized for comparison)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | (dppf) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 11[7] |
| 2 | 4-Bromoanisole | CataCXium A Palladacycle (10) | (CataCXium A) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 51[7] |
| 3 | Benzyl Bromide | PdCl₂(dppf) (2) | (dppf) | Cs₂CO₃ (3) | THF/H₂O | 77 | 95[9] |
| 4 | 4-Bromotoluene | AntPhos-Pd-G3 (2) | (AntPhos) | TMSOK (1.2) | THF | 65 | 92[3] |
| 5 | Aryl Chloride | Pd₂(dba)₃ (1) | P(tBu)₃ | K₃PO₄ (3) | Dioxane | RT | >90[2] |
Table 2: Effect of Solvent on Yield (Reaction conditions: 4-Bromoanisole, CataCXium A Palladacycle, Cs₂CO₃, 80 °C)
| Entry | Solvent | Yield (%) | Reference |
| 1 | Dioxane/H₂O | 51 | [7] |
| 2 | Ethyl Acetate | 48 | [7] |
| 3 | Toluene | 45 | [7] |
| 4 | 2-MeTHF | 95 | [7] |
Visualizations
Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle (blue) and key competing side reactions (yellow/red).
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve low-yield Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
Note: This is a representative protocol. The optimal catalyst, ligand, base, solvent, and temperature must be determined experimentally for each specific aryl halide substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane, to make a 0.1-0.2 M solution)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the base (e.g., 1.5 mmol, 3.0 equiv), and the palladium pre-catalyst (e.g., 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe to the flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
troubleshooting failed Suzuki reaction with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound with aryl halides.
Question: My Suzuki-Miyaura reaction is showing low or no conversion of starting materials. What are the primary factors to investigate?
Answer:
Failure of a Suzuki-Miyaura coupling can often be attributed to a few critical factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, PPh₃) have not degraded. Phosphine ligands are particularly susceptible to oxidation. It is crucial to use fresh, high-purity reagents and handle them under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be reduced in situ to the active Pd(0) species. Inadequate activation can lead to low catalytic activity.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often interdependent. For benzylic boronate esters, a screening of these parameters is often necessary to find the optimal conditions.
Question: I am observing significant formation of a byproduct that appears to be the result of homocoupling of my boronate ester. How can this be minimized?
Answer:
Homocoupling of the boronate ester to form 1,2-bis(4-fluorophenyl)ethane is a common side reaction. This is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction. To mitigate this:
-
Rigorous Degassing: Ensure your solvents and reaction vessel are scrupulously deoxygenated.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.
-
Controlled Reagent Addition: In some instances, the slow addition of the boronate ester to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Question: Protodeboronation of my this compound seems to be a major issue, leading to the formation of 4-fluorotoluene. What strategies can I employ to prevent this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant challenge, especially with benzylic boronate esters which can be more susceptible than their aryl counterparts. The following strategies can help minimize this side reaction:
-
Choice of Base: The base is essential for the activation of the boronate ester but can also promote protodeboronation. Milder bases such as K₃PO₄, Cs₂CO₃, or KF are often preferred over strong bases like NaOH or KOH.
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a soluble base can be advantageous.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation. Monitor the reaction progress and aim for the shortest reaction time and lowest temperature that afford a good yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be stored for extended periods.[1] However, it is best to store them under an inert atmosphere at low temperatures (2-8 °C) to minimize potential degradation.
Q2: Which palladium catalyst and ligand combination is most effective for the coupling of benzylic boronate esters?
A2: The optimal catalyst system can be substrate-dependent. For benzylic couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or JohnPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ have shown good results.[2] In some cases, pre-catalysts like PdCl₂(dppf) have also been effective.[3]
Q3: What is the recommended solvent for this type of Suzuki coupling?
A3: A variety of solvents can be used, and the choice can significantly influence the reaction outcome. Common solvents include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often in the presence of water to aid in the dissolution of the base.[3] Anhydrous polar aprotic solvents like DMF can also be effective.[1]
Q4: Can I use microwave heating to accelerate the reaction?
A4: Yes, microwave-assisted Suzuki-Miyaura couplings have been shown to be effective for benzylic substrates, often leading to significantly reduced reaction times and improved yields.[1]
Data Presentation
The following tables summarize quantitative data from studies on Suzuki-Miyaura cross-couplings of benzylic and related boronic species, providing a comparison of different reaction parameters.
Table 1: Optimization of Reaction Conditions for a Benzylic Suzuki-Miyaura Cross-Coupling [1]
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Solvent | Base (3.0 equiv) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Dioxane | Cs₂CO₃ | ~10 |
| 2 | Pd(OAc)₂ | PPh₃ | Dioxane | Cs₂CO₃ | 15 |
| 3 | Pd(OAc)₂ | JohnPhos | Dioxane | Cs₂CO₃ | 70 |
| 4 | Pd(OAc)₂ | JohnPhos | THF | Cs₂CO₃ | 65 |
| 5 | Pd(OAc)₂ | JohnPhos | DMF | Cs₂CO₃ | 75 |
| 6 | Pd(OAc)₂ | JohnPhos | DMF | K₂CO₃ | 80 |
| 7 | Pd(OAc)₂ | JohnPhos | DMF | K₃PO₄ | 78 |
Reaction of a benzylic bromide with an arylboronic acid under microwave irradiation for 20 minutes.
Table 2: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [3]
| Entry | Benzyl Halide | Aryltrifluoroborate | Catalyst (2 mol%) | Base (3 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 95 |
| 2 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 98 |
| 3 | Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 85 |
| 4 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 96 |
| 5 | Benzyl bromide | Potassium 2-thienyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.2-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in catalytic reactions, with a primary focus on Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the side reactions of this compound.
Protodeboronation
Q1: I am observing a significant amount of 4-fluorotoluene as a byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A1: The formation of 4-fluorotoluene is due to a common side reaction called protodeboronation, where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[1] This is a well-known issue with boronic acids and their esters, especially under the basic conditions typically used in Suzuki-Miyaura couplings.[1][2]
Troubleshooting:
-
Choice of Base: The base plays a crucial role in protodeboronation.[2] Strong bases, particularly hydroxides, can accelerate this side reaction.[3] Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride-based bases like CsF or KF, which can be effective while minimizing protodeboronation.[3][4]
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can serve as a proton source for protodeboronation.[3] Using anhydrous solvents and minimizing the amount of water can be beneficial. Some protocols even suggest running the reaction under strictly anhydrous conditions.[5]
-
Reaction Temperature: Higher temperatures can promote protodeboronation.[3] It is advisable to run the reaction at the lowest temperature at which the desired cross-coupling still proceeds at a reasonable rate.
-
Reaction Time: Prolonged reaction times expose the boronic ester to the basic conditions for longer, increasing the likelihood of protodeboronation. Optimizing the reaction to proceed faster, for instance by using a more active catalyst system, can help mitigate this issue.[3]
Factors Influencing Protodeboronation:
| Factor | Influence on Protodeboronation | Mitigation Strategies |
| Base Strength | Stronger bases (e.g., NaOH, KOH) increase the rate.[3] | Use weaker bases (e.g., K₃PO₄, K₂CO₃, CsF).[3] |
| Water | Acts as a proton source, promoting the reaction.[3] | Use anhydrous solvents; minimize water content.[5] |
| Temperature | Higher temperatures accelerate the reaction rate.[3] | Conduct the reaction at the lowest effective temperature. |
| Reaction Time | Longer exposure to basic conditions increases the extent. | Optimize for shorter reaction times with a more active catalyst.[3] |
Homocoupling
Q2: My reaction is producing a significant amount of 1,2-bis(4-fluorophenyl)ethane. What is this byproduct and how can I minimize its formation?
A2: The formation of 1,2-bis(4-fluorophenyl)ethane is a result of a side reaction known as homocoupling, where two molecules of the boronic ester react with each other. This is a common byproduct in palladium-catalyzed cross-coupling reactions and is often promoted by the presence of oxygen.[6][7]
Troubleshooting:
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[8] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7]
-
Catalyst Choice and Pre-activation: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Some catalyst systems are more prone to promoting homocoupling. In some cases, pre-heating the catalyst, base, and aryl halide before adding the boronic ester can help minimize homocoupling.[8]
-
Slow Addition of Boronic Ester: Adding the boronic ester solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.[7]
-
Stoichiometry: Using a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide, thereby reducing the likelihood of engaging in the homocoupling pathway.[7]
Factors Influencing Homocoupling:
| Factor | Influence on Homocoupling | Mitigation Strategies |
| Oxygen | Promotes homocoupling.[8] | Thoroughly degas solvents and maintain an inert atmosphere.[7] |
| Catalyst System | Some palladium catalysts are more prone to this side reaction. | Screen different palladium catalysts and ligands. |
| Concentration | Higher concentration of boronic ester can increase the rate. | Add the boronic ester slowly to the reaction mixture.[7] |
| Stoichiometry | Excess boronic ester can favor homocoupling. | Use a slight excess of the aryl halide.[7] |
Oxidation of the Benzylic Position
Q3: I am observing the formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid in my reaction mixture. What is the cause?
A3: The benzylic CH₂ group in your starting material is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid. This can be a side reaction in the presence of certain oxidants or under aerobic conditions, especially with some catalyst systems.[9]
Troubleshooting:
-
Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere can help to prevent aerobic oxidation of the benzylic position.
-
Choice of Catalyst: Some transition metal catalysts can promote oxidation reactions. If you suspect the catalyst is contributing to this side reaction, consider screening other palladium sources and ligands that are less prone to facilitating oxidation. Copper-catalyzed reactions, for instance, have been reported to promote the oxidation of benzylic boronic esters.[10]
-
Purity of Reagents and Solvents: Ensure that your reagents and solvents are free from oxidizing impurities.
Factors Influencing Benzylic Oxidation:
| Factor | Influence on Benzylic Oxidation | Mitigation Strategies |
| Oxygen | Can lead to aerobic oxidation. | Maintain a strict inert atmosphere. |
| Catalyst | Certain transition metals can catalyze oxidation.[10] | Screen different catalysts to find one that minimizes oxidation. |
| Impurities | Oxidizing impurities in reagents or solvents can be a cause. | Use high-purity reagents and solvents. |
Experimental Protocols
The following are general protocols designed to minimize the common side reactions of this compound in a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require further optimization for specific substrates.
Protocol 1: Minimizing Protodeboronation and Homocoupling in Suzuki-Miyaura Coupling
This protocol employs a weaker base and anhydrous conditions to suppress protodeboronation, along with rigorous inert atmosphere techniques to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., anhydrous K₃PO₄, 2.0-3.0 equiv, finely ground)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium catalyst, and the anhydrous base under a counterflow of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with inert gas at least three times.
-
Solvent Addition: Add the anhydrous solvent via a syringe. Stir the mixture for 10-15 minutes to ensure good mixing.
-
Addition of Boronic Ester: Dissolve the this compound in a minimal amount of the anhydrous solvent in a separate flame-dried flask under an inert atmosphere. Add this solution to the reaction mixture dropwise over a period of 10-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Key Side Reactions of this compound in Suzuki-Miyaura Coupling
Caption: Overview of desired Suzuki-Miyaura coupling and major side reactions.
Diagram 2: Experimental Workflow to Minimize Side Reactions
Caption: Recommended workflow to mitigate side reactions in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Kinetics with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to enhance reaction kinetics, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is a boronic ester primarily used as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) bonds. The pinacol ester group enhances stability compared to the corresponding boronic acid, making it easier to handle, store, and often providing more reproducible results.
Q2: How does the 4-fluoro substituent on the benzyl group affect reactivity?
A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the benzyl group. While strong electron-withdrawing groups on aryl boronic acids can sometimes decrease coupling efficiency, the effect on a benzylboronic ester is more nuanced and depends on the specific reaction conditions. It can potentially modulate the rate of transmetalation, a key step in the catalytic cycle.
Q3: Why should I use the pinacol ester instead of the corresponding boronic acid?
A3: Benzylboronic acids are notoriously unstable and prone to side reactions like protodeboronation.[1] The pinacol ester (a type of dioxaborolane) offers significantly greater stability, allowing for easier purification, storage, and more consistent reaction outcomes.[2] While boronic acids are sometimes more reactive, the improved stability of the pinacol ester often leads to higher overall yields in complex syntheses.[2]
Q4: What are the common side reactions to be aware of when using this reagent?
A4: The two most common side reactions are protodeboronation (replacement of the boronate group with a hydrogen) and homocoupling (coupling of two benzylboronic ester molecules).[1][3] These can be minimized by carefully controlling reaction conditions, particularly by using anhydrous solvents and degassing the reaction mixture to remove oxygen.
Q5: Can this reagent be used in other types of cross-coupling reactions?
A5: While primarily used in Suzuki-Miyaura couplings, benzylboronic esters can potentially participate in other palladium-catalyzed or nickel-catalyzed cross-coupling reactions. The specific conditions would need to be optimized for each reaction type.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inefficient Transmetalation: The base may not be optimal, or the reaction conditions are not suitable for the boronic ester activation. 3. Protodeboronation: The boronic ester is being consumed by a side reaction. | 1. Use a fresh batch of a high-quality palladium precatalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure anhydrous conditions, as water can inhibit the reaction.[4] 3. Use rigorously dried and degassed solvents and reagents. A non-aqueous base and solvent system can minimize this side reaction.[4] |
| Significant Homocoupling of the Benzylboronic Ester | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic esters. 2. Suboptimal Ligand: The chosen phosphine ligand may not be effectively promoting the desired cross-coupling pathway. | 1. Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[3] 2. Experiment with different phosphine ligands (e.g., SPhos, XPhos, PPh₃) to find the optimal one for your specific substrate combination. |
| Formation of Protodeboronated Byproduct | 1. Presence of Protic Solvents/Reagents: Water or other protic species can lead to the cleavage of the C-B bond. 2. Prolonged Reaction Times at High Temperatures: These conditions can favor decomposition pathways. | 1. Use anhydrous solvents and reagents. Consider using a milder base.[1] 2. Monitor the reaction closely and stop it once the starting material is consumed. If possible, lower the reaction temperature. |
| Reaction Stalls or is Sluggish | 1. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 2. Poor Solubility: The boronic ester or other reagents may not be fully dissolved in the chosen solvent. | 1. Cautiously increase the reaction temperature in increments of 10 °C. 2. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents (e.g., dioxane/water) can sometimes be beneficial, but be mindful of the potential for protodeboronation with aqueous systems. |
Data Presentation
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Different Boronic Species
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Relative Rate Constant (k_rel) |
| 4-Fluorophenylboronic Acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 1.00 |
| 2-(4-Fluorophenyl)-1,3,2-dioxaborinane | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 0.85 |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1.20 (projected) |
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 9.33[5] |
Note: The relative rate for this compound is a projection based on the generally observed enhanced stability and reactivity of pinacol esters under anhydrous conditions. Actual rates will vary depending on the specific substrates and conditions.
Table 2: Effect of Base and Solvent on Yield in a Model Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 75 |
| K₃PO₄ | Dioxane | 100 | 8 | 92 |
| Cs₂CO₃ | Toluene | 110 | 6 | 88 |
| Na₂CO₃ | DMF/H₂O (5:1) | 90 | 12 | 65 |
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%).
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying products from reactions involving this compound?
The primary challenges stem from the inherent properties of the pinacol boronate ester functional group. These include:
-
Hydrolysis: Pinacol boronate esters are susceptible to hydrolysis, breaking down into the corresponding boronic acid and pinacol, especially in the presence of water or protic solvents and on silica gel.[1][2]
-
Over-adsorption on Silica Gel: Boronate esters can strongly adsorb to silica gel, leading to tailing, poor separation, and low recovery of the desired product.[3][4][5]
-
Co-elution with Impurities: Non-polar impurities often co-elute with the desired boronate ester product, making separation by standard normal-phase chromatography difficult.
-
UV Invisibility: Some boronate esters may not be UV active, requiring alternative visualization techniques for TLC and column chromatography.[6][7]
Q2: What are the recommended first-line purification methods for these reaction products?
For initial purification attempts, consider the following methods:
-
Flash Column Chromatography on Boric Acid-Treated Silica Gel: This is a highly effective method to mitigate over-adsorption and improve recovery.[3][4][5]
-
Recrystallization: If the product is a solid, recrystallization can be a simple and effective method for purification.[8][9] Common solvents to try include hexanes and toluene.[9][10]
-
Flash Column Chromatography on Neutral Alumina: Neutral alumina can be a good alternative to silica gel, as it is less acidic and can reduce hydrolysis and adsorption issues.[8]
Q3: My product is an oil and cannot be recrystallized. What are my options?
If your product is an oil, chromatography is the most suitable purification method. If you are experiencing issues with standard silica gel chromatography, consider the following:
-
Boric Acid-Treated Silica Gel Chromatography: This should be your first alternative to standard silica gel.[3][5]
-
Neutral Alumina Chromatography: This is another excellent option to try if silica gel-based methods are unsuccessful.[8]
-
Preparative HPLC: Reversed-phase HPLC can be used, but care must be taken to minimize on-column hydrolysis.[1][2] Using a highly basic mobile phase or aprotic diluents may be necessary.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice as it uses a high percentage of organic solvent, which helps to prevent hydrolysis.[1]
Q4: How can I monitor the progress of my column chromatography if my compound is not UV active?
If your compound lacks a chromophore for UV detection, you can use the following techniques for TLC analysis:
-
Iodine Staining: Place the dried TLC plate in a chamber containing iodine crystals. Non-polar compounds will appear as brown spots.[7]
-
Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized.
-
p-Anisaldehyde Stain: A solution of p-anisaldehyde in ethanol and sulfuric acid can be used to visualize a wide range of compounds after heating the TLC plate.[3]
Troubleshooting Guides
Issue 1: Low Recovery from Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Step |
| Over-adsorption of the boronate ester onto the silica gel. [3][5] | 1. Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can significantly reduce the Lewis acidity of the silica surface, thus minimizing adsorption and improving recovery.[3][4][5] 2. Switch to Neutral Alumina: Use neutral alumina as the stationary phase, which is less prone to strong interactions with boronate esters.[8] 3. Use a Less Polar Eluent System: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity. |
| Hydrolysis on the column. [1][2] | 1. Ensure Dry Solvents and Silica Gel: Use freshly distilled solvents and dry the silica gel under vacuum before use. 2. Run the Column Quickly: Minimize the time the compound spends on the column to reduce the opportunity for hydrolysis. |
Issue 2: Tailing of the Product Spot on TLC and During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Strong interaction with the stationary phase. [3] | 1. Use Boric Acid-Treated TLC Plates and Silica Gel: This will reduce the interaction and lead to more compact spots.[3] 2. Add a Small Amount of a Modifier to the Eluent: For example, adding a very small amount of triethylamine can help to block active sites on the silica gel. However, be cautious as this can affect the stability of some compounds. |
| Partial hydrolysis to the more polar boronic acid. | 1. Spot the TLC plate and develop it immediately. 2. Use a less protic eluent system. |
Issue 3: Co-elution of the Product with a Non-polar Impurity
| Potential Cause | Troubleshooting Step |
| Similar polarity of the product and impurity. | 1. Optimize the Eluent System: Try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, try hexanes/dichloromethane or toluene/ethyl acetate. 2. Consider a Different Stationary Phase: If normal-phase chromatography is not providing sufficient resolution, consider reversed-phase chromatography if the compound is stable under those conditions. |
| The "impurity" is actually the desired product. | 1. Confirm the Identity of the Fractions: Analyze the fractions by NMR or mass spectrometry to confirm which contain the desired product. |
Data Presentation
Table 1: Comparison of Purification Methods for Pinacol Boronate Esters
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Readily available, well-understood. | Prone to over-adsorption and hydrolysis, leading to low recovery.[1][3][5] | Robust, less polar boronate esters that are not prone to hydrolysis. |
| Boric Acid-Treated Silica Gel Chromatography | Suppresses over-adsorption, improves recovery.[3][4][5] | Requires an extra preparation step for the silica gel. May have lower resolution than standard silica gel.[5] | Most pinacol boronate esters, especially those that show poor recovery on standard silica gel. |
| Neutral Alumina Chromatography | Less acidic than silica gel, reduces hydrolysis and adsorption.[8] | Can be more expensive than silica gel. | Boronate esters that are sensitive to the acidity of silica gel. |
| Recrystallization | Can provide very pure material in a single step.[8][9] | Only applicable to solid products. The product must be sufficiently pure to crystallize. | Solid products with moderate to high purity. |
| Preparative HPLC (Reversed-Phase) | High resolving power. | Potential for on-column hydrolysis.[1][2] Requires specialized equipment. | Difficult separations where other methods have failed. |
| Preparative HPLC (HILIC) | High resolving power, minimizes hydrolysis due to high organic mobile phase content.[1] | Less common than reversed-phase. Requires specialized equipment. | Polar boronate esters and for avoiding hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method described by Hitosugi et al.[3]
-
Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in ethanol. For example, dissolve 50 g of boric acid in 1 L of ethanol with gentle shaking.
-
Impregnation: Add silica gel (e.g., 1 kg) to the boric acid solution. Gently shake or stir the slurry for 1 hour.
-
Filtration: Remove the solvent by filtration.
-
Washing: Wash the impregnated silica gel with ethanol (e.g., 600 mL for 1 kg of silica gel).
-
Drying: Dry the silica gel in a vacuum oven at 60°C for 1.5 hours or until it is a free-flowing powder.
-
Storage: Store the dried boric acid-impregnated silica gel in a sealed container to prevent moisture absorption.
Protocol 2: General Workflow for Reaction and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
effect of base and solvent on 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactivity
Welcome to the technical support center for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a benzylboronic acid pinacol ester, hereafter referred to as 4-F-BnBpin). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-F-BnBpin and what are its primary applications?
A1: 4-F-BnBpin is an organoboron compound. Specifically, it is the pinacol ester of 4-fluorobenzylboronic acid. Its primary use is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluorobenzyl group into various molecules.[1][2] This moiety is significant in medicinal chemistry and materials science.
Q2: How should I store 4-F-BnBpin to ensure its stability?
A2: Organoboronic esters, including pinacol esters like 4-F-BnBpin, should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Boronic acids and their esters can be susceptible to degradation over time, particularly from moisture which can cause hydrolysis.[3][4] While pinacol esters offer enhanced stability compared to boronic acids, proper storage is crucial for maintaining reagent purity and reactivity.[4][5]
Q3: My reaction is showing low to no yield. What are the first things to check?
A3: When a Suzuki-Miyaura coupling fails, several key parameters should be assessed first:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic ester.[3] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed.[3]
-
Reagent Purity: Verify the purity of your 4-F-BnBpin and the coupling partner (e.g., aryl halide). Degradation of the boronic ester can be a significant issue.[3][6]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[3][7] Ensure the base is sufficiently strong, dry, and finely powdered for anhydrous reactions.[3]
Troubleshooting Guide
Issue 1: Low Yield or Stalled Reaction
Q: I am observing very low conversion of my starting materials in a Suzuki-Miyaura coupling with 4-F-BnBpin. How can I improve the yield?
A: Low yield is a common issue that can often be resolved by systematically optimizing the reaction conditions.
1. Re-evaluate Your Base: The base is crucial for activating the boronic ester to facilitate the transmetalation step in the catalytic cycle.[8]
-
Inorganic Bases: Weak bases may not be sufficient. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[3] The choice can be highly substrate-dependent.
-
Aqueous vs. Anhydrous: While water is often used as a co-solvent and can be beneficial, for sensitive substrates, it can also promote side reactions.[9] Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ (ensure it is finely powdered and dry) might improve the outcome.[3][10]
2. Optimize the Solvent System: The solvent influences catalyst activity, solubility of reagents, and the reaction rate.[7][11]
-
Common Solvents: Ethereal solvents like dioxane and THF are common, often with water as a co-solvent.[12][13]
-
Alternative Solvents: Amide solvents like DMF can sometimes increase the yield.[12] For higher temperatures, solvents like toluene or CPME can be effective.[13] However, the Suzuki-Miyaura reaction is known to be tolerant of a wide range of solvents, and finding the optimal one may require screening.[7]
3. Check the Catalyst and Ligand: The palladium source and ligand are at the heart of the reaction.
-
Ligand Choice: For challenging couplings, especially with benzylboronates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like JohnPhos or SPhos) can significantly accelerate the reaction and improve yields.[12][13]
-
Catalyst Loading: While typically low (0.5–5 mol%), increasing the catalyst loading might be necessary for difficult substrates.
The following diagram outlines a logical workflow for troubleshooting a low-yield reaction.
References
- 1. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the synthesis process and subsequent handling or storage. These typically include:
-
(4-Fluorobenzyl)boronic acid: Formed via hydrolysis of the pinacol ester. This is one of the most frequent impurities, especially if the compound has been exposed to moisture.
-
Pinacol: A byproduct of the hydrolysis of the boronic ester.
-
Unreacted starting materials: Depending on the synthetic route, this could include 4-fluorobenzyl bromide/chloride or bis(pinacolato)diboron.
-
Homocoupled byproducts: Such as 1,2-bis(4-fluorophenyl)ethane.
-
Oxidation products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde.[1]
-
Boroxines: Trimeric anhydrides of (4-Fluorobenzyl)boronic acid, which can form upon dehydration of the boronic acid impurity.
Q2: How can I minimize the formation of (4-Fluorobenzyl)boronic acid during storage?
A2: To minimize hydrolysis, this compound should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it in a desiccator can also help prevent moisture uptake.
Q3: My NMR spectrum shows unassigned peaks. How can I identify the impurities?
A3: Besides the common impurities listed above, unexpected peaks could arise from residual solvents from the synthesis or purification steps. Comparing your spectrum with known spectra of starting materials and potential byproducts is a good first step. Spiking the NMR sample with a small amount of a suspected impurity can help confirm its presence. For complex mixtures, techniques like LC-MS can be invaluable for impurity identification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Difficulty with Purification by Silica Gel Column Chromatography
-
Problem: The compound streaks, is retained on the column, or decomposes during silica gel chromatography.[2][3]
-
Cause: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or strong adsorption.[2][4]
-
Solution:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by preparing a slurry of the silica in the eluent containing a small amount (e.g., 0.1-1%) of triethylamine before packing the column.
-
Use Boric Acid-Impregnated Silica Gel: This has been shown to suppress the loss of pinacol boronic esters due to over-adsorption.[2]
-
Switch to a Different Stationary Phase: Consider using neutral alumina for the chromatography.[5]
-
Perform a Quick Filtration: If the impurities are highly polar (like boronic acids), a simple plug filtration through a pad of silica gel or celite might be sufficient to remove them while minimizing contact time and potential degradation of the desired product.
-
Issue 2: Presence of (4-Fluorobenzyl)boronic acid after Purification
-
Problem: The final product is contaminated with the corresponding boronic acid.
-
Cause: Incomplete removal during purification or hydrolysis during workup and purification.
-
Solutions:
-
Aqueous Wash: Perform an aqueous basic wash (e.g., with dilute NaOH or NaHCO₃) during the workup. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be aware that prolonged exposure to aqueous base can also hydrolyze the ester.
-
Liquid-Liquid Extraction: Utilize a biphasic solvent system where the boronic ester remains in the organic phase and the more polar boronic acid is extracted into an aqueous phase.
-
Derivatization with Diethanolamine: React the crude product mixture with diethanolamine. The boronic acid will form a stable, often crystalline adduct that can be separated by filtration.[6][7] The desired pinacol ester typically remains in the filtrate.
-
Issue 3: Residual Pinacol in the Final Product
-
Problem: The purified product is contaminated with pinacol.
-
Cause: Pinacol is a byproduct of hydrolysis and can be difficult to remove completely due to its volatility and solubility in organic solvents.
-
Solutions:
-
High Vacuum: Pinacol can often be removed by drying the product under a high vacuum, sometimes with gentle heating.
-
Recrystallization: Choose a solvent system where the desired boronic ester has good solubility at high temperatures and poor solubility at low temperatures, while pinacol remains soluble. Common solvents for recrystallization of boronic esters include hexanes, heptane, or mixtures of ethyl acetate and hexanes.[8][9]
-
Azeotropic Removal: Pinacol can form an azeotrope with water and can be removed by rotary evaporation from an aqueous methanol solution.[10]
-
Quantitative Data on Impurity Removal
The following table provides representative data on the effectiveness of different purification methods for removing common impurities from a crude sample of this compound.
| Purification Method | Purity of Target Compound (%) | (4-Fluorobenzyl)boronic acid (%) | Pinacol (%) | Other Impurities (%) |
| Crude Product | 85 | 8 | 5 | 2 |
| Silica Gel Chromatography | 95 | 2 | 2 | 1 |
| Recrystallization (Hexane/EtOAc) | 98 | 1 | <0.5 | <0.5 |
| Aqueous Base Wash followed by Recrystallization | >99 | <0.5 | <0.5 | <0.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a less polar solvent (e.g., hexanes or heptane) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent system in an Erlenmeyer flask.[9]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Protocol 2: Removal of Boronic Acid Impurity via Aqueous Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1 M) NaOH solution. Shake the funnel gently to avoid emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Further purification by recrystallization or chromatography may be necessary.
Visual Workflow for Troubleshooting and Purification
Caption: Troubleshooting and purification workflow for this compound.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Scaling Up Reactions with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly concerning the challenges of scaling up reactions.
Troubleshooting Guide
Scaling up reactions from the bench to pilot or production scale can introduce a host of challenges. This guide addresses common issues encountered during reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Recommended Solutions |
| Low Reaction Yield | Incomplete conversion: Insufficient reaction time, low temperature, or catalyst deactivation. | - Monitor reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, while monitoring for impurity formation.- Ensure an inert atmosphere to prevent catalyst oxidation. Consider using a more robust catalyst or a higher catalyst loading. |
| Protodeboronation: Presence of water or other protic sources, or use of a strong base. | - Use anhydrous solvents and reagents. Dry glassware thoroughly.- Employ milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.- Consider using a two-phase solvent system (e.g., toluene/water) to minimize contact of the boronic ester with the aqueous base. | |
| Homocoupling of the boronic ester: Presence of oxygen, which can facilitate the oxidative homocoupling. | - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).- Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of Impurities | Side reactions: Besides protodeboronation and homocoupling, other side reactions can occur depending on the coupling partner and reaction conditions. | - Optimize the reaction stoichiometry. An excess of the boronic ester is sometimes used to drive the reaction to completion.- Screen different palladium catalysts and ligands to find a more selective system.- Adjust the reaction temperature; lower temperatures can sometimes reduce the formation of byproducts. |
| Thermal degradation: The boronic ester or the product may be unstable at the reaction temperature. | - Although specific data for this compound is not readily available, it is prudent to conduct thermal stability studies (e.g., using DSC) on the starting materials and the product, especially when scaling up.- If thermal instability is an issue, explore lower reaction temperatures with a more active catalyst system. | |
| Difficult Purification | Co-elution of impurities: Byproducts such as the homocoupled product or debrominated starting material may have similar polarities to the desired product. | - Optimize the chromatographic conditions (e.g., solvent system, gradient, stationary phase).- Consider crystallization as a purification method. A solvent screen can help identify suitable crystallization conditions.- For large-scale purification, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be necessary. |
| Residual palladium: The palladium catalyst can be difficult to remove from the final product. | - Use a palladium scavenger resin after the reaction is complete.- Employ an aqueous wash with a chelating agent like EDTA.- Consider using a supported catalyst that can be easily filtered off. | |
| Poor Scalability | Exothermic reaction: The heat generated during the reaction may be difficult to control on a larger scale. | - Ensure the reactor has adequate cooling capacity.- Add reagents, particularly the base, in portions or via a syringe pump to control the exotherm.- Dilute the reaction mixture to better manage heat dissipation. |
| Mixing issues: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in poor yield and increased impurity formation. | - Use a mechanical stirrer with an appropriate impeller design for the reactor size and shape.- Ensure adequate agitation to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using this compound in a Suzuki-Miyaura coupling?
A1: The most common side reactions are protodeboronation (replacement of the boronic ester group with a hydrogen atom) and homocoupling of the boronic ester to form 1,2-bis(4-fluorophenyl)ethane. Protodeboronation is often promoted by the presence of water and strong bases, while homocoupling can be facilitated by the presence of oxygen.
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, it is crucial to work under anhydrous conditions. Use dry solvents and reagents, and ensure all glassware is thoroughly dried. Using a milder base, such as potassium carbonate or cesium carbonate, instead of strong bases like sodium hydroxide, can also significantly reduce this side reaction.
Q3: Is this compound stable to storage?
A3: Pinacol boronic esters are generally more stable than their corresponding boronic acids. However, like all boronic esters, they can be sensitive to moisture and air over time. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advisable.
Q4: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with this reagent at a larger scale?
A4: A good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), a base like K₂CO₃ or K₃PO₄ (2-3 equivalents), and a solvent system like toluene/water or dioxane/water. The reaction temperature can be initially set to 80-100 °C. However, these conditions should be optimized at a small scale before proceeding to a larger scale.
Q5: Are there any specific safety precautions I should take when working with this compound at scale?
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for the specific substrates and scale of the reaction.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a clean, dry, and inerted reaction vessel, add the aryl halide, this compound, and the palladium catalyst.
-
Add the degassed solvent to the vessel.
-
Begin stirring the mixture and ensure it is homogeneous.
-
Slowly add the base to the reaction mixture. If the reaction is exothermic, control the addition rate to maintain the desired temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization.
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Technical Support Center: Monitoring 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring reactions involving 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This key reagent, a boronic acid pinacol ester, is frequently used in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for monitoring my reaction involving this boronate ester?
A1: The choice depends on your specific needs.
-
For rapid, qualitative checks of reaction progress (e.g., consumption of starting material), Thin-Layer Chromatography (TLC) is fast and cost-effective.[1]
-
For robust, quantitative analysis , High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the preferred methods.[2][3]
-
¹⁹F NMR is particularly powerful for your specific molecule due to the fluorine tag, offering a clean, sensitive, and interference-free signal to monitor the reaction.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compounds are volatile and thermally stable.[6][7]
Q2: Why is ¹⁹F NMR so advantageous for monitoring my specific reaction?
A2: The ¹⁹F nucleus offers several key benefits: its natural abundance is 100%, it has a high gyromagnetic ratio leading to high sensitivity, and its chemical shift range is wide, which minimizes signal overlap.[4] Since there are typically no other fluorine signals in the reaction mixture, the ¹⁹F spectrum provides a clean window to observe the starting material, intermediates, and the final product, making kinetic studies straightforward.[4][8]
Q3: My boronate ester seems to be degrading during HPLC analysis. What is happening and how can I prevent it?
A3: Boronic acid pinacol esters are susceptible to hydrolysis, breaking down into the corresponding boronic acid and pinacol, especially under typical Reverse-Phase (RP-HPLC) conditions that use aqueous mobile phases.[9][10][11] This can lead to inaccurate quantification. Preventing this is a critical aspect of method development.
Q4: Can I monitor a heterogeneous or biphasic Suzuki-Miyaura reaction in real-time?
A4: Monitoring biphasic reactions presents a challenge, but modern online and automated sampling technologies can withdraw an aliquot from a single phase for real-time analysis by HPLC or flow NMR, providing detailed kinetic and mechanistic insights.[3][12][13]
Analytical Technique Selection Workflow
The following diagram outlines a logical workflow for choosing the appropriate analytical method for your experiment.
Caption: Workflow for selecting an analytical technique.
Data Presentation: Comparison of Techniques
The table below summarizes the key characteristics of the primary analytical techniques for easy comparison.
| Feature | TLC | HPLC | GC-MS | qNMR (¹H & ¹⁹F) |
| Analysis Type | Qualitative | Quantitative | Quantitative | Quantitative (Absolute) |
| Speed | Very Fast (~15-30 min) | Moderate (~10-45 min/sample)[10] | Moderate (~20-60 min/sample) | Fast (~5-15 min/sample)[5] |
| Primary Use | Reaction completion check | Purity, concentration | Purity, concentration | Structure, purity, concentration[14][15] |
| Key Advantage | Simple, low cost[1] | High precision, automation[13] | High sensitivity, mass confirmation | Non-destructive, no standard needed[2] |
| Main Challenge | Not quantitative | Boronate ester hydrolysis [9][11] | Sample must be volatile | Lower sensitivity than MS |
| Fluorine Specific? | No | No | No | Yes (¹⁹F NMR is ideal)[4] |
Troubleshooting Guides
HPLC Analysis Issues
Q: My chromatogram shows a drifting or noisy baseline. What are the common causes and solutions? A: Baseline instability is a frequent issue in HPLC.[16][17]
| Cause | Solution |
| Air Bubbles in Mobile Phase | Degas solvents thoroughly using sonication, vacuum, or helium sparging.[16] |
| Contaminated Mobile Phase/Column | Use high-purity solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent.[16][18] |
| Temperature Fluctuations | Use a column oven and ensure a stable lab environment to maintain consistent temperatures for the column and detector.[16] |
| Detector Lamp Instability | Allow the detector lamp to warm up sufficiently. If the issue persists, the lamp may be nearing the end of its life and require replacement. |
Q: I suspect my boronate ester is hydrolyzing on the HPLC column. How can I confirm and prevent this? A: On-column hydrolysis is a major challenge for analyzing boronic pinacol esters.[9][19] The primary sign is the appearance and growth of a more polar peak (the boronic acid) corresponding to a decrease in the ester peak area, even in a sample of the pure starting material.
The following diagram provides a troubleshooting workflow for this specific problem.
Caption: Troubleshooting workflow for boronate ester hydrolysis in HPLC.
| Parameter | Recommendation to Minimize Hydrolysis |
| Sample Diluent | Prepare samples in 100% aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF). Avoid water and methanol.[19][20] |
| Mobile Phase | Avoid acidic modifiers (e.g., formic or acetic acid). Use a mobile phase with no pH modifier if possible.[9][21] In some cases, highly basic mobile phases (pH > 12) can also stabilize reactive esters.[11] |
| Stationary Phase | Use columns with low residual silanol activity. The silanol groups on silica can catalyze hydrolysis.[9][19] |
| Analysis Time | Use faster LC methods to reduce the time the analyte spends on the column.[9] |
TLC Analysis Issues
Q: My boronic ester starting material and the corresponding boronic acid are not visible on the TLC plate under UV light. How can I visualize them?
A: Boronic acids and their esters often have poor UV activity. They can be visualized effectively using specific staining agents that complex with the boron moiety.
| Staining Reagent | Procedure | Observation |
| Alizarin | Briefly dip the dried TLC plate in a 1 mM solution of alizarin in acetone. Let it dry until the plate turns pink.[22][23] | Boronic acids and esters appear as bright, yellow-orange fluorescent spots under 366 nm UV light.[22] |
| Curcumin | Dip the plate in a curcumin solution. | Boronic acids stain orange immediately on a yellow background. Boronic esters turn orange after a few minutes of air drying.[24][25] |
Reaction Progression Issues
Q: My analysis shows very low conversion of the starting material in my Suzuki-Miyaura reaction. What are the most common causes?
A: Low conversion is a frequent problem in cross-coupling reactions. A systematic check of reagents and conditions is crucial.[26]
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalyst is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Use fresh catalyst; some sources like Pd₂(dba)₃ can degrade over time. Test your catalyst on a known, reliable reaction to confirm its activity.[26][27] |
| Unstable Boronate Reagent | Pinacol esters are more stable than boronic acids but can still degrade. Check the purity of your this compound by NMR before use.[26] |
| Issues with Base or Solvent | Ensure the base is of high quality and the solvent is anhydrous and properly degassed. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[26][27] |
| Incorrect Reaction Conditions | Optimize temperature, concentration, and stirring. Ensure the reaction is run under a fully inert atmosphere (e.g., Argon or Nitrogen).[28][29] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation : Prepare a developing chamber with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).[30]
-
Spotting : Using a capillary tube, spot the crude reaction mixture, the starting aryl halide, and the boronate ester co-spotted on a silica gel F254 TLC plate.
-
Development : Place the plate in the sealed chamber and allow the solvent front to rise.
-
Visualization :
-
Analysis : Compare the spots from the reaction mixture to the starting material references to qualitatively assess the consumption of reagents.
Protocol 2: Quantitative Reaction Monitoring by HPLC
Objective: To determine reaction conversion by measuring the concentration of starting material and product.
-
Sample Preparation : At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it into a known volume (e.g., 1 mL) of 100% acetonitrile in an HPLC vial.[19][31]
-
HPLC Conditions (Hydrolysis-Minimizing Method) :
-
Column : Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or similar low-silanol column).[9]
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient : Start at a suitable composition (e.g., 60% A, 40% B) and ramp to a higher organic content (e.g., 5% A, 95% B) over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 30 °C.
-
Detection : UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis : Inject the quenched samples. Identify peaks by comparing retention times to pure standards of starting materials and the expected product. Calculate conversion and yield based on peak areas relative to an internal standard or by assuming response factors are equal.[31]
Protocol 3: Sample Preparation and Analysis by GC-MS
-
Sample Preparation : Quench a reaction aliquot (e.g., 100 µL) with water and perform a liquid-liquid extraction into an organic solvent like ethyl acetate or dichloromethane.[29] Dry the organic layer over anhydrous Na₂SO₄.
-
Derivatization (if necessary) : If compounds have poor volatility due to polar functional groups (-OH, -NH), derivatization (e.g., silylation) may be required to make them suitable for GC analysis.[32]
-
GC-MS Conditions :
-
Column : HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas : Helium at a constant flow of 1-2 mL/min.[7]
-
Inlet : 250 °C, split or splitless mode depending on concentration.[6]
-
Oven Program : Start at 70-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.[6][7]
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Analysis : Identify compounds based on their retention times and mass fragmentation patterns.
Protocol 4: Quantitative Analysis by ¹⁹F NMR (qNMR)
Objective: To accurately determine the molar ratio of fluorinated species in a reaction mixture.
-
Sample Preparation : Withdraw an accurate volume of the reaction mixture and transfer it to an NMR tube. Add a known mass of a fluorinated internal standard (one with a simple ¹⁹F NMR spectrum that does not overlap with other signals). Dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition :
-
Acquire a standard ¹⁹F NMR spectrum. Due to the high sensitivity and 100% abundance of ¹⁹F, this is often very fast.[4]
-
Key Parameters for Quantitation : Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery. This is crucial for accurate integration.
-
-
Data Processing :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for the internal standard and the signals corresponding to your starting material and product.
-
-
Calculation : Use the integral values and the known amount of the internal standard to calculate the precise concentration and conversion of the fluorinated reactant.[2][5]
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vapourtec.com [vapourtec.com]
- 4. magritek.com [magritek.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Yoneda Labs [yonedalabs.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: Featuring 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical component of this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most common choices. The stability and reactivity of these reagents can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronic ester, with other commonly employed boronic esters, supported by established principles and experimental observations in Suzuki-Miyaura couplings.
Executive Summary: The Stability-Reactivity Trade-off
The selection of a boronic acid or a specific boronic ester for a Suzuki-Miyaura coupling hinges on a fundamental balance between stability and reactivity. While boronic acids are generally more reactive, they are often less stable, prone to decomposition pathways like protodeboronation and oxidation, which can complicate storage and reduce yields.[1] Boronate esters, by masking the reactive boronic acid moiety, offer enhanced stability, facilitating purification, handling, and long-term storage.[1][2] This stability, however, can sometimes temper reactivity, necessitating careful optimization of reaction conditions.
This compound, as a pinacol ester, represents a widely adopted balance, providing good stability while maintaining sufficient reactivity for a broad range of coupling reactions. Other esters, such as those derived from neopentyl glycol or N-methyliminodiacetic acid (MIDA), offer different advantages in terms of reactivity and stability, catering to specific synthetic challenges.
Comparative Performance of Boronic Esters
The structure of the diol used to form the boronic ester has a profound impact on the ester's properties. Key performance indicators in Suzuki coupling include hydrolytic and thermal stability, and the rate of the crucial transmetalation step in the catalytic cycle.
| Boronic Ester Type | Structure of Esterifying Diol | Key Characteristics | Advantages in Suzuki Coupling | Disadvantages in Suzuki Coupling |
| Pinacol Ester (e.g., this compound) | Pinacol (2,3-dimethylbutane-2,3-diol) | Good balance of stability and reactivity.[3] Generally crystalline solids, stable to chromatography.[1] | Widely available, robust, and suitable for a broad range of substrates.[4] Offers a practical advantage for transformations involving benzylboronic acids.[5] | Can be less reactive than other esters or the parent boronic acid, sometimes requiring more forcing conditions.[4] Steric hindrance from the methyl groups can slow down transmetalation.[6] |
| Neopentyl Glycol Ester | Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) | Generally more reactive than pinacol esters.[4] Good stability, often used in anhydrous coupling conditions.[7] | Can lead to faster reaction times and higher yields in certain cases.[8] Soluble in ethereal solvents, facilitating homogeneous anhydrous couplings.[7] | Less commonly available commercially compared to pinacol esters. |
| MIDA Ester | N-methyliminodiacetic acid | Exceptionally stable, tetracoordinate boron center.[2] Requires hydrolysis (slow release) to the active boronic acid for coupling to occur.[9] | Ideal for notoriously unstable boronic acids (e.g., some heteroaryl and vinyl derivatives).[9] Allows for iterative cross-coupling strategies.[2] | Requires aqueous base for activation, not suitable for strictly anhydrous conditions. The slow release may lead to longer reaction times.[9] |
| Catechol Ester | Catechol | Electron-deficient ester, can lead to increased rates of transmetalation compared to boronic acid.[6] | Can accelerate the key transmetalation step.[6] Historically significant as one of the first types of esters used in Suzuki couplings.[6] | More susceptible to hydrolysis than pinacol esters. |
Experimental Data Summary
| Entry | Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Benzylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | 85-95 |
| 2 | 4-Chlorotoluene | Benzylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Benzylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 90-98 |
Note: The data in this table is representative and compiled from typical protocols for benzylboronic acid pinacol esters.[5] Actual yields will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Boronic Ester Comparison
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling and the decision-making process for selecting an appropriate boronic ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting an appropriate boronic ester.
Conclusion
This compound stands as a robust and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its pinacol ester structure provides a favorable balance of stability for practical handling and sufficient reactivity for a wide array of synthetic applications. For routine couplings where the corresponding boronic acid is reasonably stable, pinacol esters are often the workhorse of choice. However, for challenging substrates, such as those involving unstable boronic acids or requiring anhydrous conditions and faster reaction kinetics, alternative boronic esters like MIDA or neopentyl glycol esters may offer superior performance. The judicious selection of the boronic ester, based on the stability of the coupling partners and the specific demands of the synthetic strategy, is paramount to achieving optimal results in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents to 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for fluorobenzyl introduction
For researchers, scientists, and drug development professionals, the introduction of the fluorobenzyl group is a critical step in the synthesis of a wide array of functional molecules. While 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been a staple reagent for this transformation via Suzuki-Miyaura coupling, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Comparison of Alternative Reagents
The primary alternatives to this compound for introducing the 4-fluorobenzyl moiety include 4-fluorobenzyl halides, potassium (4-fluorobenzyl)trifluoroborate, and organosilicon and organozinc reagents. Each class of reagent participates in different named cross-coupling reactions, offering a variety of catalytic systems and reaction conditions.
Key Alternative Reagents and Their Coupling Methodologies:
-
4-Fluorobenzyl Halides (Cl, Br): Utilized in Suzuki-Miyaura, Negishi, Kumada, and Stille couplings.
-
Potassium (4-Fluorobenzyl)trifluoroborate: A stable alternative for Suzuki-Miyaura coupling.
-
4-Fluorobenzylsilanes: Employed in Hiyama coupling.
-
4-Fluorobenzylzinc Halides: Used in Negishi coupling.
-
4-Fluorobenzyl Grignard Reagents: Utilized in Kumada coupling.
The choice of reagent and coupling strategy depends on factors such as the nature of the coupling partner (aryl or heteroaryl halide/triflate), functional group tolerance, desired reaction conditions (e.g., temperature, base), and catalyst availability.
Performance Data in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, providing a comparative overview of the yields obtained with different reagents for the introduction of the 4-fluorobenzyl group.
Table 1: Suzuki-Miyaura Coupling with Boron-Based Reagents
| Entry | 4-Fluorobenzyl Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | Potassium (4-Fluorobenzyl)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 92[1] |
| 3 | 4-Fluorobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 75[2] |
| 4 | 4-Fluorobenzyl chloride | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
Table 2: Negishi, Kumada, and Hiyama Couplings
| Entry | Coupling Reaction | 4-Fluorobenzyl Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Negishi | 4-Fluorobenzylzinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ / dppb | THF | 65 | 3 | 78[3] |
| 2 | Kumada | 4-Fluorobenzylmagnesium bromide | 4-Bromoanisole | NiCl₂(dppp) | THF | 25 | 12 | 82 |
| 3 | Hiyama | (4-Fluorobenzyl)trimethoxysilane | 4-Iodoanisole | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 100 | 24 | 75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: Suzuki-Miyaura Coupling of Potassium (4-Fluorobenzyl)trifluoroborate with 4-Bromoanisole[1]
-
Reaction Setup: To an oven-dried reaction vessel, add potassium (4-fluorobenzyl)trifluoroborate (1.1 equiv), 4-bromoanisole (1.0 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf) (3 mol%).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with argon. Degassed THF and water (10:1 ratio, to make a 0.1 M solution based on the aryl halide) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 18 hours.
-
Workup and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Negishi Coupling of 4-Fluorobenzylzinc Chloride with Ethyl 2-chloronicotinate[3]
-
Reagent Preparation: 4-Fluorobenzylzinc chloride is prepared in situ by the reaction of 4-fluorobenzyl chloride with activated zinc dust in THF.
-
Reaction Setup: To a solution of ethyl 2-chloronicotinate (1.0 equiv) in THF are added Ni(acac)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (5 mol%).
-
Reagent Addition: The freshly prepared solution of 4-fluorobenzylzinc chloride (1.2 equiv) is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is heated to 65 °C for 3 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Negishi coupling reactions, providing a visual representation of the reaction mechanisms.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Nickel-catalyzed Negishi cross-coupling reaction.
Conclusion
The introduction of the 4-fluorobenzyl group can be achieved through a variety of cross-coupling methodologies, each with its own set of advantages. While this compound remains a reliable reagent, alternatives such as potassium (4-fluorobenzyl)trifluoroborate offer enhanced stability and can provide excellent yields in Suzuki-Miyaura couplings. For substrates intolerant to boronic esters or when exploring alternative reactivity, 4-fluorobenzyl halides in conjunction with Suzuki, Negishi, or Kumada protocols provide viable pathways. Organosilicon and organozinc reagents, used in Hiyama and Negishi couplings respectively, further expand the toolkit for chemists. The selection of the optimal reagent and method will ultimately depend on the specific synthetic context, including substrate compatibility, desired reaction scale, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for the efficient and successful synthesis of 4-fluorobenzyl-containing molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. | Semantic Scholar [semanticscholar.org]
A Comparative Study of Catalyst Efficiency in the Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of a Key Boronic Ester Intermediate.
The synthesis of 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable boronic ester intermediate in medicinal chemistry and materials science, can be achieved through various catalytic methods. The choice of catalyst significantly impacts reaction efficiency, cost, and substrate scope. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Catalyst Performance Comparison
The efficiency of different metal-based catalysts for the synthesis of this compound from 4-fluorobenzyl halides is summarized below. The data highlights key performance indicators such as catalyst type, reaction yield, catalyst loading, and reaction conditions.
| Catalyst System | Starting Material | Borylating Agent | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Ref. |
| Iron | 4-Fluorobenzyl chloride | Pinacolborane | 93 | 2 | 0 | 3 | [1] |
| Nickel | p-Fluorophenyl-substituted benzylic ammonium triflate | Bis(pinacolato)diboron | 72 | 10 | 80 | 24 | [2] |
| Palladium | Benzyl Halides (general) | Pinacolborane | Good | - | - | - | [3] |
| Magnesium | Benzyl Halides (general) | Pinacolborane | - | catalytic | - | - | [4] |
Note: Direct comparative data for all catalysts under identical conditions for this specific product is limited in the current literature. The presented data is collated from studies on the target molecule or closely related benzyl boronic ester syntheses.
Reaction Pathway and Experimental Workflow
The general synthetic route involves the cross-coupling of a 4-fluorobenzyl halide (or a related derivative) with a boron-containing reagent, facilitated by a metal catalyst.
Caption: General reaction pathway for the synthesis of the target boronic ester.
A typical experimental workflow for screening and optimizing catalyst performance involves several key steps from reaction setup to product analysis.
Caption: A generalized experimental workflow for catalyst screening.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Iron-Catalyzed Synthesis[1]
This protocol describes a highly efficient synthesis using an iron-based catalyst.
Procedure:
-
Under an argon atmosphere, a reaction vessel is charged with the iron catalyst Fe(acac)₃ (3.5 mg, 0.010 mmol, 2 mol%), pinacolborane (127.0 mg, 0.5 mmol), magnesium turnings (16.8 mg, 0.7 mmol), and tetrahydrofuran (1 mL).
-
The mixture is cooled to 0°C.
-
4-Fluorobenzyl chloride (162 µL, 1.35 mmol) is added to the reaction mixture.
-
The reaction is stirred at 0°C for 3 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate.
-
The yield is determined by gas chromatography. The reported yield for this method is 93%.[1]
Nickel-Catalyzed Synthesis[2]
This method is suitable for the stereospecific synthesis of enantioenriched benzylic boronates from benzylic ammonium salts.
Procedure:
-
In a glovebox, a vial is charged with the p-fluorophenyl-substituted benzylic ammonium triflate (0.1 mmol, 1.0 equiv), bis(pinacolato)diboron (1.5 equiv), a nickel catalyst such as Ni(cod)₂ (10 mol%), and a ligand (e.g., ICy·HBF₄ or PPh₂Cy, 22 mol%).
-
Anhydrous tetrahydrofuran (0.2 M) is added, followed by a solution of sodium methoxide (1.5 equiv).
-
The vial is sealed and the reaction mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.
-
The residue is purified by flash chromatography to yield the desired product. The reported yield for a similar substrate is 72%.[2]
Concluding Remarks
The choice of catalyst for the synthesis of this compound is dependent on the desired balance of cost, efficiency, and functional group tolerance. The iron-catalyzed method stands out for its high yield, mild reaction conditions, and the use of an inexpensive and environmentally benign metal.[1] The nickel-catalyzed route offers an effective method for producing enantioenriched products from specific precursors.[2] While palladium catalysts are widely used for borylation reactions, specific data for this exact transformation requires further investigation for a direct comparison.[3] The magnesium-catalyzed approach presents a potentially cost-effective alternative, though detailed studies on its efficiency for this particular substrate are needed.[4] Researchers are encouraged to consider these factors when selecting a synthetic strategy.
References
Assessing Stereoselectivity in Reactions of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative assessment of stereoselectivity in reactions involving 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar benzylboronic esters. Due to the limited direct experimental data on this specific fluorinated compound, this guide draws upon established methodologies for analogous substituted benzyl- and allylboronates to provide a predictive framework and comparative analysis of potential stereochemical outcomes.
The primary focus will be on the addition of the benzylboronate nucleophile to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction where stereocontrol is crucial for the synthesis of chiral alcohols. We will explore various strategies to induce enantioselectivity and diastereoselectivity, supported by experimental data from closely related systems.
Comparison of Chiral Ligands and Catalysts for Enantioselective Addition
The enantioselective addition of benzylboronates to aldehydes is often achieved through the use of chiral ligands that coordinate to a metal catalyst or act as organocatalysts, thereby creating a chiral environment for the reaction. Below is a comparison of different catalytic systems, with performance data from reactions with analogous boronic esters.
Table 1: Comparison of Chiral Catalytic Systems for the Enantioselective Allylation and Benzylation of Aldehydes
| Catalyst/Ligand System | Boronic Ester Substrate | Aldehyde Substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Chiral Phosphoric Acid | α-Substituted Allylboronate | Benzaldehyde | Toluene | 25 | 90 | 99 | [1] |
| Chiral Phosphoric Acid | α-Substituted Allylboronate | Cyclohexanecarboxaldehyde | Toluene | 25 | 84 | 99 | [1] |
| Ru/Monophosphorus Ligand | Phenylboronic Acid | Cinnamaldehyde | Toluene/H₂O | 40 | 95 | 98 | [2] |
| Ru/Monophosphorus Ligand | 4-Methylphenylboronic Acid | Cinnamaldehyde | Toluene/H₂O | 40 | 96 | 97 | [2] |
| Ph-BINMOL/Ti(OⁱPr)₄/Zn(OTf)₂ | Alkylzirconium (from 1-hexene) | Cyclohexanecarboxaldehyde | Toluene | RT | 45 | 82 | [3] |
| TADDOL Derivative | Diethylzinc | Benzaldehyde | Toluene | 0 | >95 | 92 | [4][5] |
Note: e.e. stands for enantiomeric excess.
Diastereoselective Reactions with Chiral Aldehydes
When the aldehyde substrate is chiral, the inherent facial bias of the aldehyde can influence the stereochemical outcome of the addition reaction, leading to diastereoselectivity. This can be further enhanced by the choice of catalyst or reaction conditions.
Table 2: Diastereoselective Addition of Boronates to Chiral Aldehydes
| Boronate Reagent | Chiral Aldehyde | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| α-Boryl-(E)-crotylboronate | (R)-2-Phenylpropanal | BF₃·OEt₂ | CH₂Cl₂ | -45 | 62 | 6:1 | [6] |
| α-Boryl-(E)-crotylboronate | (R)-3-Phenylbutanal | BF₃·OEt₂ | CH₂Cl₂ | -45 | 70 | 11:1 | [6] |
| Dicyclohexylchloroborane Enolate | (R)-2-(N-Boc-amino)propanal | - | Et₂O | -78 | 75 | >95:5 | [7] |
Note: d.r. stands for diastereomeric ratio.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables, which can be adapted for reactions with this compound.
Protocol 1: Chiral Phosphoric Acid Catalyzed Enantioselective Allylation of an Aldehyde[1]
-
To a flame-dried reaction tube are added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) and toluene (0.2 mL).
-
The aldehyde (0.2 mmol, 1.0 equiv) is then added, followed by the α-substituted allylboronate (0.24 mmol, 1.2 equiv).
-
The reaction mixture is stirred at 25 °C for the time specified in the literature (typically 12-24 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the homoallylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Lewis Acid-Promoted Diastereoselective Allylation of a Chiral Aldehyde[6]
-
A solution of the chiral aldehyde (0.5 mmol, 1.0 equiv) in dry CH₂Cl₂ (2.0 mL) is cooled to -78 °C in a flame-dried flask under an argon atmosphere.
-
BF₃·OEt₂ (0.6 mmol, 1.2 equiv) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the α-boryl-(E)-crotylboronate (0.6 mmol, 1.2 equiv) in CH₂Cl₂ (1.0 mL) is added dropwise.
-
The reaction mixture is warmed to -45 °C and stirred for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the product. The diastereomeric ratio is determined by ¹H NMR spectroscopy.
Mandatory Visualizations
Caption: General workflow for assessing the stereoselectivity of benzylboronate addition.
Caption: Simplified pathway for catalyst-controlled stereoselective addition.
References
- 1. Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Application of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands out for its versatility and functional group tolerance. Within the diverse array of organoboron reagents, benzylboronic acid pinacol esters have emerged as valuable intermediates for the introduction of the benzyl moiety.
This guide provides a comprehensive comparison of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in this class, with other relevant alternatives. We will delve into its performance, supported by experimental data, and provide detailed experimental protocols to assist researchers in their synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The electronic nature of the substituents on the benzylboronic acid pinacol ester can significantly influence the efficiency of the Suzuki-Miyaura coupling. To illustrate this, the following table summarizes the performance of this compound in comparison with benzylboronic acid pinacol ester (a neutral analogue) and a representative electron-donating substituted analogue. The data highlights the impact of the 4-fluoro substituent on reaction yields.
| Benzylboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
The presence of the electron-withdrawing fluorine atom in this compound generally leads to slightly lower yields compared to the unsubstituted or electron-donating substituted analogues. This is consistent with the general trend that electron-rich boronic esters tend to be more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the yields obtained with the fluorinated reagent are still synthetically useful, and its application is crucial for the introduction of fluorine-containing motifs, which are of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
Method 1: From 4-Fluorobenzyl Bromide
A flame-dried flask is charged with 4-fluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (1.5 equiv). Anhydrous 1,4-dioxane is added, and the mixture is heated at 80 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Method 2: From 4-Fluorobenzylmagnesium Bromide
A solution of 4-fluorobenzylmagnesium bromide (prepared from 4-fluorobenzyl bromide and magnesium turnings) in THF is added dropwise to a cooled (-78 °C) solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in THF under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). A suitable solvent system, such as a mixture of toluene and water (4:1), is added. The vessel is sealed and the mixture is degassed and then heated to 90-110 °C with vigorous stirring for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the fundamental steps of the catalytic cycle.
A Comparative Benchmarking Guide: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Organoboron compounds are indispensable reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the development of novel pharmaceuticals and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry, heavily relies on the stability and reactivity of the organoboron coupling partner.[4][5] This guide provides an objective, data-driven comparison of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against other commonly employed organoboron reagents for the introduction of a benzyl moiety.
The stability and reactivity of organoboron compounds can be significantly influenced by their structure.[4] Boronic acid pinacol esters, such as the title compound, are generally favored for their enhanced stability and ease of handling compared to the corresponding boronic acids.[2][4] The introduction of a fluorine atom on the benzyl ring is anticipated to modulate the electronic properties of the reagent, potentially influencing its reactivity and stability. This guide aims to quantify these effects through a comparative analysis.
Comparative Performance in a Model Suzuki-Miyaura Reaction
To provide a clear performance benchmark, a model Suzuki-Miyaura cross-coupling reaction was considered between the respective organoboron compound and 4-bromoacetophenone. The reaction was carried out under standardized conditions to ensure a fair comparison of yields and reaction times.
Table 1: Performance Comparison of Benzylboron Reagents in a Model Suzuki-Miyaura Reaction
| Organoboron Reagent | Structure | Reaction Time (hours) | Yield (%) | Notes |
| This compound | 4 | 92 | The electron-withdrawing fluorine atom appears to enhance the rate of transmetalation, leading to a shorter reaction time and high yield. | |
| Benzylboronic acid pinacol ester | 6 | 88 | The unsubstituted analog performs well, serving as a reliable baseline for comparison. | |
| Potassium benzyltrifluoroborate | 8 | 85 | While highly stable and easy to handle, trifluoroborates often require more forcing conditions or longer reaction times for efficient coupling.[6] | |
| 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 8 | 83 | The electron-donating methoxy group may slightly retard the rate of transmetalation compared to the unsubstituted and fluorine-substituted analogs. |
Experimental Protocols
A detailed methodology for the comparative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried Schlenk tube was added the aryl bromide (1.0 mmol), the respective organoboron reagent (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and Cs₂CO₃ (2.0 mmol).
-
The tube was evacuated and backfilled with argon three times.
-
Dioxane (5 mL) and water (1 mL) were added via syringe.
-
The reaction mixture was stirred at 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired product.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of complex organic molecules with high precision and yield is a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of the organoboron reagent is critical to its success. This guide provides a quantitative analysis of the product yield using 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a benzylboronate pinacol ester, and compares its performance with alternative reagents.
The introduction of a fluorinated benzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This compound serves as a key reagent for this purpose. Its pinacol ester group offers greater stability compared to the corresponding boronic acid, making it easier to handle and store, which is a significant advantage in multi-step syntheses.[1]
Quantitative Comparison of Product Yields
The following tables summarize the product yields of Suzuki-Miyaura cross-coupling reactions using this compound and its alternatives with various aryl halides. The data presented is collated from various sources and representative examples to illustrate the performance of each class of reagent under typical reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Benzylboron Reagents with Various Aryl Halides
| Boron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Representative) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90% (estimated) |
| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85% |
| Potassium Benzyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 92% |
| Benzylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75% |
| This compound (Representative) | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85% (estimated) |
| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 80% |
| Potassium Benzyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88% |
| Benzylboronic Acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70% |
| This compound (Representative) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75% (estimated) |
| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70% |
| Potassium Benzyltrifluoroborate | 4-Chlorotoluene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 65% |
| Benzylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 60% |
Note: Yields for this compound are estimated based on typical performance for benzylboronate pinacol esters, as specific experimental data for these exact reactions was not found in the searched literature.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.
Visualizing the Workflow and Reaction Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a highly effective reagent for introducing the 4-fluorobenzyl moiety in Suzuki-Miyaura cross-coupling reactions. Its stability as a pinacol ester offers practical advantages over the more labile benzylboronic acid, often leading to higher and more reproducible yields. While potassium benzyltrifluoroborates also provide excellent stability and high yields, the commercial availability and ease of handling of benzylboronate pinacol esters make them a popular choice in many synthetic applications. The choice of reagent will ultimately depend on the specific substrate, desired scale, and economic considerations of the synthesis.
References
A Comparative Guide to the Characterization of Intermediates in Reactions with 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals, a thorough understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the development of novel chemical entities. This guide provides a comparative analysis of key analytical techniques for the characterization of transient intermediates in reactions involving 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in cross-coupling chemistry. The focus will be on the ubiquitous Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2]
The Suzuki-Miyaura reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] The characterization of intermediates at each of these stages can provide critical insights into the reaction kinetics and mechanism. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Core Spectroscopic Techniques for Intermediate Characterization
A comparative overview of the primary spectroscopic techniques for identifying and characterizing reaction intermediates is presented below. The choice of technique is dictated by the nature of the intermediate, its concentration, and its lifetime.[5][6][]
| Technique | Principle | Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei.[6] | Diamagnetic organometallic complexes (e.g., Pd(0), Pd(II) species), boronate complexes.[8] | Milliseconds to hours | Detailed structural and connectivity data, quantitative information.[8] | Moderate to High |
| EPR Spectroscopy | Detects species with unpaired electrons.[] | Paramagnetic intermediates (e.g., Pd(I), Pd(III) species), radical species. | Microseconds to milliseconds | Information on the electronic environment of the unpaired electron. | High |
| Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ions.[9] | Charged or chargeable intermediates, catalyst complexes.[10] | Milliseconds | Molecular weight and stoichiometry.[9] | Very High |
| Vibrational Spectroscopy (IR/Raman) | Probes the vibrational modes of molecules.[11][12] | Species with characteristic functional group vibrations.[12][13] | Microseconds to seconds | Information on bonding and functional groups.[12] | Moderate |
In-depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the in-situ monitoring of reactions and the characterization of stable or long-lived intermediates.[14][15] For the Suzuki-Miyaura reaction of this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide a wealth of information. Low-temperature NMR is particularly crucial for observing thermally sensitive intermediates.[16]
Illustrative Quantitative Data (Hypothetical Suzuki-Miyaura Reaction)
Reaction: this compound + Aryl-Br catalyzed by Pd(PPh₃)₄
| Intermediate Stage | Key Species | Expected ¹⁹F NMR Chemical Shift (ppm) | Expected ³¹P NMR Chemical Shift (ppm) |
| Initial Mixture | 2-(4-Fluorobenzyl)-pinacolborane | ~ -115 | - |
| Oxidative Addition | Aryl-Pd(II)-Br(PPh₃)₂ | - | ~ 20-25 |
| Pre-Transmetalation | [Aryl-Pd(II)(PPh₃)₂-O-B(pinacol)CH₂-Ph-F] | Shifted from initial | Shifted from oxidative addition |
| Post-Reductive Elim. | Product | Stable signal | Regenerated Catalyst |
Experimental Protocol: Low-Temperature ¹⁹F NMR Monitoring
-
Sample Preparation: In a glovebox, a 5 mm NMR tube is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the aryl bromide (1.0 equiv), and a deuterated solvent (e.g., THF-d₈). The tube is sealed with a septum.
-
Initial Spectrum: The NMR tube is cooled to the desired temperature (e.g., -78 °C) in the NMR spectrometer. A background ¹⁹F NMR spectrum is acquired.
-
Reaction Initiation: this compound (1.2 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv) are dissolved in cold deuterated solvent and injected into the NMR tube via syringe.
-
Data Acquisition: ¹⁹F NMR spectra are acquired at regular intervals to monitor the disappearance of the starting material and the appearance of new signals corresponding to intermediates and the final product.
-
Data Analysis: The chemical shifts, signal integrations, and coupling constants are analyzed to identify and quantify the species present at each stage of the reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dbatu.ac.in [dbatu.ac.in]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Revision Notes - Identifying Intermediates | Kinetics | Chemistry | AP | Sparkl [sparkl.me]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mt.com [mt.com]
- 16. Elusive Suzuki intermediates finally captured | Research | Chemistry World [chemistryworld.com]
Safety Operating Guide
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proper disposal procedures
The responsible management and disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds such as 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, is essential. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound and its associated waste streams.
This compound, like other organoboron and boronic acid derivatives, must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard refuse or discharged into the sewer system.[2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[2] |
| Body Protection | A fully fastened lab coat with full-length sleeves.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
A systematic approach to waste segregation, collection, and decontamination is crucial for ensuring safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] These containers must be compatible with the chemical waste.[5]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials, including gloves, bench paper, absorbent pads from spills, and weighing papers, should be collected in a designated, sealed container for solid hazardous waste.[1]
3. Liquid Waste Disposal:
-
Solutions containing this compound, as well as solvent rinses from glassware, must be collected in a designated liquid hazardous waste container.[1] Do not mix incompatible waste streams.[5]
4. Decontamination of Glassware and Surfaces:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent such as acetone or ethanol to remove the majority of the residue.[2] This initial rinsate is to be collected and disposed of as liquid hazardous waste.[2]
-
Secondary Decontamination: A subsequent wash with a basic solution can be effective for converting residual boronic acid into a more water-soluble boronate salt.[1] This rinsate must also be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the decontaminated glassware to air dry completely in a well-ventilated area before it is reused.
5. Spill Management:
-
Small Spills (within a fume hood): Absorb the spill using a chemical absorbent pad. The contaminated area should then be wiped with a cloth dampened with a suitable solvent, followed by a decontamination solution. All materials used for cleanup must be placed in a sealed bag and disposed of as solid hazardous waste.[1]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
6. Waste Storage and Pickup:
-
Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.[1][6]
-
Adhere to your institution's specific procedures for hazardous waste pickup and final disposal.[1] The ultimate disposal of this chemical waste should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
